Ataluren
説明
Ataluren is a novel, orally administered drug that targets nonsense mutations. This compound is approved for use by the European Medicines Agency to treat Duchenne Muscular Dystrophy in patients aged 5 years and older who are able to walk. More specifically, this compound is used in the small group of patients whose disease is caused by a specific genetic defect (called a ‘nonsense mutation’) in the dystrophin gene. This drug does not yet have approval by the US Food and Drug Administration or by Health Canada for any indications.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and is indicated for duchenne muscular dystrophy and becker muscular dystrophy and has 5 investigational indications.
overrides nonsense stop translation signals to yield full-length proteins; may prove useful in treating cystic fibrosis and Duchenne muscular dystrophy
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUGLTULBSNHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046776 | |
| Record name | Ataluren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775304-57-9 | |
| Record name | Ataluren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775304-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ataluren [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775304579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ataluren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ataluren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-IL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATALUREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K16AME9I3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ataluren's Mechanism of Action on Premature Stop Codons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsense mutations, which introduce a premature stop codon (PTC) into the coding sequence of a gene, are responsible for a significant percentage of all inherited diseases, including Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF). These mutations lead to the production of truncated, non-functional proteins. Ataluren (formerly known as PTC124) is a novel, orally bioavailable small molecule designed to enable the ribosome to read through these premature stop codons, allowing for the synthesis of a full-length, functional protein. This guide provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Core Mechanism of Action: Ribosomal Readthrough Induction
This compound's primary mechanism of action is the selective induction of ribosomal readthrough at the site of a premature stop codon, without affecting the termination process at normal stop codons.[1] This selectivity is crucial for its therapeutic potential, as it avoids the production of abnormally elongated proteins from healthy genes.
The prevailing model suggests that this compound interacts with the ribosome, specifically at the decoding center, in a manner that reduces the efficiency of the eukaryotic release factors (eRF1 and eRF3) in recognizing and terminating translation at a PTC.[1][2] This creates a kinetic window for a near-cognate aminoacyl-tRNA to be incorporated at the premature stop codon, allowing the ribosome to continue translation to the normal stop codon.[3] This process is distinct from the mechanism of other readthrough agents like aminoglycoside antibiotics, which bind to a different site on the ribosomal RNA and are associated with a higher risk of toxicity.[4]
Signaling Pathway of this compound-Mediated Readthrough
Caption: this compound's mechanism of action at a premature stop codon.
Quantitative Data on this compound's Readthrough Efficacy
The readthrough efficiency of this compound is dependent on several factors, including the specific nonsense mutation (UGA > UAG > UAA), the surrounding nucleotide sequence, and the concentration of the drug.[2] The following tables summarize key quantitative data from preclinical and clinical studies.
In Vitro and Cell-Based Readthrough Efficiency
| Model System | Nonsense Mutation | This compound Concentration | Readthrough Efficiency/Protein Expression | Reference |
| Stably transfected HEK293 cells (Luciferase reporter) | TGA | 2.8–28 ng/mL (minimum effective) | Dose-dependent increase in luciferase activity | [2] |
| Stably transfected HEK293 cells (Luciferase reporter) | TGA | ~852 ng/mL (maximum activity) | Peak luciferase activity | [2] |
| HeLa cells (H2B-GFP-opal reporter) | TGA (opal) | 12 µM (24h) | 3- to 5-fold increase in H2B-GFP protein | [5] |
| Primary muscle cells (myotubes) from mdx mice | Dystrophin nonsense allele | 5 µg/mL | Most efficient readthrough | [1] |
| Myoblasts from mdx mice | Dystrophin nonsense allele | 0.6–3 µg/mL | Dose-dependent expression of full-length dystrophin | [1] |
| TA muscles of mdx mice (intramuscular injection) | Dystrophin nonsense allele | 0.2 mg (single dose) | ~5% of wild-type dystrophin levels | [2] |
Clinical Trial Data in Duchenne Muscular Dystrophy (DMD)
| Trial Phase | Number of Patients | This compound Dosage | Primary Endpoint | Key Finding | Reference |
| Phase 2a | 38 | 4, 4, 8 mg/kg; 10, 10, 20 mg/kg; 20, 20, 40 mg/kg (TID) | Change in dystrophin expression | 61% of subjects showed an increase in post-treatment dystrophin expression | [6] |
| Phase 2a | 38 | 10, 10, 20 mg/kg & 20, 20, 40 mg/kg | Serum Creatine Kinase (CK) | Statistically significant reductions in serum CK levels | [6] |
| Phase 2b | 174 | 10, 10, 20 mg/kg & 20, 20, 40 mg/kg (TID) | Change in 6-Minute Walk Distance (6MWD) | Significant slowing of 6MWD decline in the lower-dose group | [7] |
| Phase 3 (ACT DMD) | 228 | 10, 10, 20 mg/kg (TID) | Change in 6-Minute Walk Distance (6MWD) | 15m mean difference vs. placebo (p=0.213); 47m in pre-specified subgroup (p=0.007) | [8] |
Clinical Trial Data in Cystic Fibrosis (CF)
| Trial Phase | Number of Patients | This compound Dosage | Primary Endpoint | Key Finding | Reference |
| Phase 2a | 23 children | 4, 4, 8 mg/kg & 10, 10, 20 mg/kg (TID) | CFTR chloride transport (nasal TEPD) | Statistically significant improvements in chloride channel activity | [9] |
| Phase 2a | 23 children | 4, 4, 8 mg/kg & 10, 10, 20 mg/kg (TID) | CFTR protein expression | 17% improvement in CFTR protein expression (p<0.01) | [9] |
| Phase 3 | 232 | 10, 10, 20 mg/kg (TID) | Change in %-predicted FEV1 | No significant difference vs. placebo; significant effect in patients not taking inhaled tobramycin | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core protocols used to investigate the mechanism of action of this compound.
Luciferase Reporter Assay for Nonsense Suppression
This assay is a common in vitro method to screen for and quantify the readthrough activity of compounds like this compound.
Caption: Workflow for a luciferase reporter assay to measure readthrough.
-
Cell Culture: Plate human embryonic kidney (HEK293) cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Plasmid Construction: Utilize a mammalian expression vector containing a firefly luciferase gene with a premature termination codon (e.g., TGA, TAA, or TAG) introduced at a specific position. A second plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
Transfection: Transfect the cells with the luciferase reporter plasmid(s) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to a white-walled 96-well plate. Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of readthrough by comparing the normalized luciferase activity in this compound-treated cells to that of a control construct without a premature stop codon.
Western Blot for Dystrophin Quantification
This method is used to detect and quantify the amount of full-length dystrophin protein produced in cells or tissues after treatment with this compound.
Caption: Workflow for Western blot analysis of dystrophin protein.
-
Protein Extraction: Homogenize muscle biopsy samples or cell pellets in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a large-format 3-8% Tris-acetate SDS-polyacrylamide gel to resolve the high molecular weight dystrophin protein (427 kDa).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the C-terminus of dystrophin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for dystrophin and normalize it to a loading control protein (e.g., actin or spectrin) to determine the relative amount of dystrophin in each sample.
Conclusion
This compound represents a significant advancement in the treatment of genetic disorders caused by nonsense mutations. Its mechanism of action, centered on the selective promotion of ribosomal readthrough at premature stop codons, offers a therapeutic strategy that addresses the underlying cause of these diseases. The quantitative data from both preclinical and clinical studies demonstrate its potential to restore the production of functional proteins. The detailed experimental protocols provided in this guide serve as a resource for researchers working to further elucidate the intricacies of this compound's mechanism and to develop next-generation readthrough therapeutics. Continued research in this area holds the promise of new and improved treatments for a wide range of devastating genetic disorders.
References
- 1. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase 2a Study of this compound-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 7. Structural insights into eRF3 and stop codon recognition by eRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. PTC Publishes Results From Phase 2 Study of this compound in Children with Cystic Fibrosis | PTC Therapeutics, Inc. [ir.ptcbio.com]
Ataluren's Efficacy in Overcoming Premature Termination Codons: A Technical Guide on its Effects on UGA, UAA, and UAG
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ataluren (formerly PTC124) is an orally bioavailable small molecule designed to enable the readthrough of premature termination codons (PTCs), offering a therapeutic approach for a variety of genetic disorders caused by nonsense mutations.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its differential effects on the three nonsense codons: UGA (opal), UAA (ochre), and UAG (amber). It summarizes quantitative data on readthrough efficiency, details experimental protocols for assessing its activity, and visualizes the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for genetic diseases.
Introduction: The Challenge of Nonsense Mutations
Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the synthesis of a truncated, and typically non-functional, protein.[2][3] These mutations are responsible for approximately 11% of all inherited disease cases. The cellular machinery recognizes these PTCs and, in addition to producing a truncated protein, often degrades the mutated mRNA through a process called nonsense-mediated mRNA decay (NMD), further reducing the potential for any residual protein function.[4]
This compound has emerged as a promising therapeutic agent that allows the ribosome to read through these premature stop signals, leading to the synthesis of a full-length, functional protein.[1][3] Its mechanism of action is distinct from that of aminoglycoside antibiotics, which also promote readthrough but are associated with significant toxicity.[3]
Mechanism of Action: Promoting Near-Cognate tRNA Insertion
This compound's primary mechanism of action involves enhancing the selection of near-cognate aminoacyl-tRNAs at the site of a premature termination codon.[5] Under normal circumstances, release factors (eRF1 and eRF3 in eukaryotes) recognize stop codons in the ribosomal A-site and initiate the termination of translation.[4][5] this compound is proposed to modulate the ribosome's decoding center, decreasing the efficiency of termination by the release factors and allowing a near-cognate tRNA, whose anticodon is a single-base mismatch to the stop codon, to bind and donate its amino acid to the growing polypeptide chain.[5] This "suppression" of the nonsense mutation allows for the continuation of translation to the normal stop codon, resulting in a full-length protein.[5]
It is crucial to note that this compound's activity is selective for premature stop codons and does not significantly affect the termination at normal stop codons, a critical aspect for its therapeutic safety.[4]
Differential Efficacy at UGA, UAG, and UAA Codons
This compound exhibits varying levels of readthrough efficiency depending on the specific nonsense codon. The general hierarchy of readthrough efficiency is UGA > UAG > UAA.[4] This correlates inversely with the termination efficiencies of the eukaryotic release factors at these codons.
Quantitative Readthrough Efficiency
The following table summarizes the relative readthrough efficiency of this compound at the three nonsense codons based on data from various in vitro studies, primarily utilizing luciferase reporter assays.
| Nonsense Codon | Relative Readthrough Efficiency | Notes |
| UGA (Opal) | Highest | Consistently shows the most significant response to this compound.[3][4] |
| UAG (Amber) | Intermediate | Readthrough is detectable and significant, but generally lower than for UGA.[4] |
| UAA (Ochre) | Lowest | Exhibits the least amount of readthrough in the presence of this compound.[3][4] |
Table 1: Relative Readthrough Efficiency of this compound at Premature Termination Codons.
Amino Acid Insertion Profile
The identity of the amino acid inserted at the site of a nonsense codon during readthrough is a critical determinant of the resulting protein's function. Mass spectrometry-based analyses have identified the specific amino acids incorporated in the presence of this compound for each of the three stop codons.
| Nonsense Codon | Predominantly Inserted Amino Acids | Frequencies of Insertion (in human cells) |
| UGA (Opal) | Tryptophan (Trp), Arginine (Arg), Cysteine (Cys) | Trp: ~86%, Arg: ~5%, Cys: ~9% |
| UAG (Amber) | Glutamine (Gln), Tyrosine (Tyr), Lysine (Lys) | Gln: ~88%, Tyr: ~9%, Lys: ~3% |
| UAA (Ochre) | Glutamine (Gln), Tyrosine (Tyr), Lysine (Lys) | Gln, Lys, and Tyr insertions are observed.[5] |
Table 2: Amino Acids Inserted at Nonsense Codons During this compound-Mediated Readthrough.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Readthrough Assessment using Luciferase Reporter Assay
This assay is a common method to quantify the readthrough efficiency of this compound.
Objective: To measure the dose-dependent effect of this compound on the readthrough of specific nonsense codons.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid vector containing a luciferase reporter gene (e.g., Firefly or NanoLuc) with a premature termination codon (UGA, UAG, or UAA) inserted in-frame. A wild-type reporter construct serves as a positive control.
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the luciferase reporter plasmid containing the desired nonsense codon or the wild-type control plasmid using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 30 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity of the PTC-containing reporter to the activity of the wild-type reporter to calculate the percentage of readthrough.
Identification of Inserted Amino Acids by Mass Spectrometry
This protocol outlines the general steps for identifying the amino acid(s) inserted at a PTC during this compound-mediated readthrough.
Objective: To determine the identity and relative frequency of amino acids incorporated at a specific nonsense codon.
Materials:
-
Cells expressing a reporter protein (e.g., a tagged luciferase) with a PTC.
-
This compound
-
Protein purification reagents (e.g., affinity chromatography beads)
-
Enzymes for protein digestion (e.g., Trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture the cells expressing the PTC-containing reporter protein in the presence of this compound (e.g., 30 µM) or a vehicle control.
-
Protein Purification: Lyse the cells and purify the full-length reporter protein resulting from readthrough using affinity chromatography.
-
In-solution Digestion: Digest the purified protein into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS. The mass spectrometer will fragment the peptides and provide information about their amino acid sequence.
-
Data Analysis: Search the MS/MS spectra against a protein database that includes the expected sequences of the reporter protein with all possible amino acid substitutions at the PTC position. This will identify the inserted amino acid(s) and their relative abundance.
The Role of Nonsense-Mediated mRNA Decay (NMD)
NMD is a cellular surveillance mechanism that degrades mRNAs containing PTCs. The efficiency of NMD can influence the amount of substrate mRNA available for this compound-mediated readthrough. While this compound's primary mechanism is at the level of translation, its overall efficacy can be impacted by the stability of the target mRNA. Some studies have shown that this compound does not directly inhibit NMD, while others suggest it may have indirect effects on mRNA levels in certain contexts.[4][6]
Conclusion
This compound represents a significant advancement in the treatment of genetic disorders caused by nonsense mutations. Its ability to promote readthrough of premature termination codons is codon-dependent, with the highest efficiency observed for UGA, followed by UAG, and then UAA. The insertion of specific near-cognate amino acids at these sites can restore the production of full-length, functional proteins. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to develop next-generation readthrough compounds with improved efficacy and specificity.
References
- 1. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2a Study of this compound-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Optimization of PTC124 (Ataluren): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTC124, also known as ataluren, is a first-in-class, orally bioavailable small molecule designed to enable the read-through of premature termination codons (PTCs), also known as nonsense mutations. These mutations introduce a premature stop codon in the mRNA, leading to the production of a truncated, non-functional protein and causing a significant number of genetic diseases. This technical guide provides an in-depth overview of the discovery, chemical optimization, and preclinical evaluation of PTC124, offering valuable insights for researchers and professionals in the field of drug development.
Discovery of PTC124: A High-Throughput Screening Approach
The discovery of PTC124 originated from a high-throughput screening (HTS) campaign aimed at identifying compounds that could restore the production of a full-length protein from a gene containing a nonsense mutation.[1][2] The screening assay utilized a cell-based system with a reporter gene, firefly luciferase (FLuc), which was engineered to contain a premature termination codon.[3][4]
Initial Screening and Hit Identification
The primary HTS involved screening a large chemical library for compounds that could increase the luminescence signal from the FLuc reporter construct containing a PTC. An increase in signal was indicative of the compound's ability to promote read-through of the premature stop codon, leading to the synthesis of a functional luciferase enzyme. This initial screen identified a number of hit compounds, including a series of 1,2,4-oxadiazoles.
Lead Optimization and the Emergence of PTC124
The 1,2,4-oxadiazole scaffold was selected for further chemical optimization due to its favorable drug-like properties.[5] A medicinal chemistry program was initiated to synthesize and evaluate a library of analogs to improve potency, selectivity, and pharmacokinetic properties. This effort led to the identification of PTC124, chemically known as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[6]
Chemical Synthesis of PTC124
The synthesis of PTC124 can be achieved through a multi-step process. A general synthetic route is outlined below.
Caption: A generalized workflow for the chemical synthesis of PTC124.
A common synthetic approach involves the reaction of methyl 3-cyanobenzoate with hydroxylamine to form an amidoxime intermediate. This intermediate is then acylated with 2-fluorobenzoyl chloride, followed by a cyclization reaction, typically under thermal conditions, to form the 1,2,4-oxadiazole ring. Finally, hydrolysis of the methyl ester yields PTC124.[7]
Mechanism of Action: Promoting Ribosomal Read-through
PTC124's mechanism of action is to induce the ribosome to read through a premature termination codon during mRNA translation.[8] It is believed to decrease the sensitivity of the ribosome to the PTC, allowing for the insertion of a near-cognate aminoacyl-tRNA at the A-site and the continuation of translation to produce a full-length protein.[9] Importantly, PTC124 does not appear to affect the termination process at normal stop codons, suggesting a degree of selectivity for premature termination signals.[10]
Caption: PTC124 promotes the read-through of premature termination codons.
Preclinical and In Vitro Efficacy
The efficacy of PTC124 has been evaluated in a variety of in vitro and preclinical models of genetic disorders caused by nonsense mutations.
In Vitro Studies
Initial in vitro studies using cell-based reporter assays demonstrated that PTC124 could restore the expression of functional protein in a dose-dependent manner. Subsequent studies in primary cells from patients with Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF) confirmed that PTC124 could restore the production of dystrophin and CFTR protein, respectively.[2]
| Assay Type | Model System | Key Findings | Reference |
| Luciferase Reporter Assay | HEK293 cells with FLuc-PTC construct | Dose-dependent increase in luciferase activity | [3] |
| Western Blot | Primary myoblasts from DMD patients | Restoration of full-length dystrophin expression | [2] |
| Immunofluorescence | Primary myoblasts from DMD patients | Correct localization of restored dystrophin to the cell membrane | [2] |
| Chloride Channel Assay | Fischer rat thyroid cells expressing CFTR with G542X mutation | Increased CFTR-mediated chloride transport | [10] |
Preclinical Animal Models
The in vivo efficacy of PTC124 was assessed in mouse models of DMD (mdx mouse) and CF. Oral administration of PTC124 to mdx mice resulted in the production of full-length, functional dystrophin in muscle tissue and an improvement in muscle function.[10] In a mouse model of CF, PTC124 treatment led to the restoration of CFTR protein expression and function.
| Animal Model | Disease | Key Efficacy Endpoints | Reference |
| mdx mouse | Duchenne Muscular Dystrophy | Increased dystrophin expression in muscle, improved muscle strength, reduced serum creatine kinase levels | [10] |
| CF mouse model (with G542X mutation) | Cystic Fibrosis | Restoration of CFTR protein expression, improved intestinal chloride transport | [10] |
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in various animal species and in humans.
| Species | Route of Administration | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Mouse | Oral | 5-10 | 0.5-1 | 2-3 | ~20-30 | [11] |
| Rat | Oral | 10-20 | 1-2 | 3-4 | ~30-40 | [11] |
| Dog | Oral | 2-5 | 2-4 | 4-6 | ~10-20 | [11] |
| Human | Oral (10 mg/kg) | ~2-6 | 1.5-3 | 3-6 | Not specified | [5] |
| Human | Oral (20 mg/kg) | ~5-15 | 1.5-3 | 3-6 | Not specified | [5] |
Note: Pharmacokinetic parameters can vary depending on the specific study design, formulation, and dosing regimen. The data presented here are approximate values for illustrative purposes.
Experimental Protocols
Cell-Based Luciferase Reporter Assay for Read-through
This protocol describes a general method for assessing the read-through activity of a compound using a luciferase reporter assay.
Caption: A typical workflow for a cell-based luciferase reporter assay.
-
Cell Culture: Plate a suitable human cell line (e.g., HEK293) in a 96-well plate at an appropriate density.
-
Transfection: Transfect the cells with a plasmid vector encoding the firefly luciferase gene containing a specific premature termination codon (e.g., UGA, UAG, or UAA).
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of PTC124 or other test compounds. Include appropriate positive (e.g., an aminoglycoside like G418) and negative (vehicle) controls.
-
Incubation: Incubate the treated cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer. Add a luciferase assay substrate to the lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to cell viability (e.g., using a parallel MTT assay) and calculate the fold-increase in luciferase activity compared to the vehicle-treated control.
Western Blot Analysis for Protein Restoration
This protocol outlines the general steps for detecting the restoration of a full-length protein in cells treated with a read-through compound.
-
Cell Culture and Treatment: Culture primary cells from a patient with a nonsense mutation or a relevant cell line. Treat the cells with the test compound for a specified period.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., dystrophin or CFTR).
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the intensity of the protein bands corresponding to the full-length protein and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The discovery and development of PTC124 represent a significant advancement in the field of therapeutics for genetic disorders caused by nonsense mutations. Through a combination of high-throughput screening and medicinal chemistry optimization, a novel, orally bioavailable small molecule with the ability to promote ribosomal read-through of premature termination codons was identified. Preclinical studies have demonstrated its potential to restore the production of functional proteins in various disease models. This technical guide provides a comprehensive overview of the foundational science behind PTC124, offering a valuable resource for researchers and drug developers working to address the unmet medical needs of patients with genetic diseases.
References
- 1. PTC124 targets genetic disorders caused by nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward a Rationale for the PTC124 (this compound) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | 775304-57-9 | Buy Now [molport.com]
- 7. Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-, Methyl ester | 775304-60-4 [chemicalbook.com]
- 8. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RU2474577C2 - Crystalline forms of 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]benzoic acid, and use thereof and methods for preparing - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and Disposition of this compound after Oral Administration to Mice, Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Suppression of Premature Termination Codons by Ataluren: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
Abstract
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are the cause of approximately 10-15% of all human genetic diseases.[1][2] These mutations lead to the synthesis of truncated, non-functional proteins and often trigger the degradation of the mutant mRNA through nonsense-mediated mRNA decay (NMD).[1][3] Ataluren (formerly PTC124) is a first-in-class, orally bioavailable small molecule designed to enable the ribosome to read through these premature stop signals, thereby restoring the production of a full-length, functional protein.[1] A critical feature for its therapeutic viability is its selectivity for premature versus normal termination codons (NTCs). This guide provides an in-depth examination of the molecular mechanisms underpinning this selectivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Differentiating PTCs from NTCs
The canonical function of the three stop codons (UAA, UAG, and UGA) is to signal the termination of translation. This process is mediated by eukaryotic release factors, eRF1 and eRF3, which recognize the stop codon in the ribosomal A-site and trigger the hydrolysis and release of the nascent polypeptide chain.[4][5]
This compound's mechanism does not involve covalent modification but rather a subtle modulation of the ribosome's decoding function. It is proposed to interact with ribosomal RNA or associated proteins, reducing the efficiency with which the release factors recognize a premature stop codon.[4][6] This pause allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC site, enabling the ribosome to continue translation to the normal stop codon.[4][7]
The selectivity of this compound for PTCs over NTCs is believed to stem from the different molecular contexts of these two signals.[8] Normal termination is a highly efficient process, reinforced by interactions between the terminating ribosome and a specific messenger ribonucleoprotein (mRNP) structure localized 3' to the normal stop codon.[9] This includes factors like the poly(A)-binding protein (PABP), which interacts with eRF3 to promote efficient termination and ribosome recycling. PTCs, located upstream within the coding sequence, lack this specific 3' contextual information.[9] Consequently, termination at a PTC is inherently less efficient, creating a larger kinetic window for this compound to facilitate the competing event of near-cognate tRNA incorporation.[2][9]
Several key studies have demonstrated that this compound does not significantly affect the termination at normal stop codons, even at high concentrations.[9][10] This has been shown through two-dimensional gel electrophoresis and Western blot analyses of multiple high-abundance proteins in various tissues and cells, which found no evidence of protein elongation that would suggest NTC readthrough.[8][10] Furthermore, this compound generally does not alter the stability of the target mRNA, indicating it does not interfere with the NMD pathway, but rather acts directly on the translational machinery.[5][9][10]
Caption: this compound's selective action at PTCs vs. NTCs.
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified across various preclinical models. The data highlights a dose-dependent readthrough activity that is selective for PTCs.
| Parameter | Assay Type | Model System | PTC Type | Observation | Concentration Range | Reference |
| Readthrough Activity | Cell-based Luciferase Assay | HEK293 cells | TAA, TAG, UGA | Dose-dependent readthrough of all three PTCs. | 2.8 ng/mL - 852 ng/mL | [10] |
| Readthrough Activity | Cell-based NanoLuc Assay | 293H cells | UGA | Peak ninefold increase in luciferase activity. | ~10 µM | [11] |
| Dystrophin Expression | Western Blot | Myoblasts from mdx mice | UGA | Dose-dependent expression of full-length dystrophin. | 0.6–3 µg/mL | [10] |
| CFTR Function | Chloride Transport Assay | CF patients | Various | Increased mean CFTR-mediated chloride transport. | 4, 4, 8 mg/kg and 10, 10, 20 mg/kg | [8][10] |
| CPT1A Enzyme Activity | Functional Enzyme Assay | Patient-derived fibroblasts | - | Increased from 15% to 45% of wild-type levels. | 5 µM (1.5 µg/mL) | [9] |
| Selectivity | 2D Gel Electrophoresis / Western Blot | Rat, dog, human cells | N/A | No readthrough of normal stop codons observed. | Up to 200 mg/kg (in vivo) | [10] |
| mRNA Levels | RT-PCR | Cftr-/- hCFTR-G542X mice | G542X | No significant change in mRNA levels, indicating no NMD inhibition. | 0.9 mg/mL (in diet) | [5][10] |
Amino Acid Insertion Profile at PTCs (this compound-Treated Human 293H Cells)
| Premature Termination Codon | Inserted Amino Acid | Frequency of Insertion (%) | Reference |
| UAA | Tyrosine (Tyr) | 57.9 ± 11.3 | |
| Glutamine (Gln) | 39.9 ± 11.7 | ||
| UAG | Glutamine (Gln) | 53.2 ± 20.3 | |
| Tyrosine (Tyr) | 43.9 ± 20.9 | ||
| Tryptophan (Trp) | 1.8 ± 1.9 | ||
| UGA | Arginine (Arg) | 69.7 ± 11.3 | |
| Tryptophan (Trp) | 28.8 ± 11.4 | ||
| Cysteine (Cys) | 0.7 ± 0.7 |
Key Experimental Protocols
The assessment of this compound's selectivity and mechanism relies on a combination of in vitro and cell-based assays.
Cell-Based Reporter Assays
These assays are fundamental for quantifying readthrough efficiency.
-
Objective: To measure the dose-dependent restoration of a reporter protein's function in cells containing a nonsense mutation.
-
Methodology:
-
Construct Design: A reporter gene (e.g., Firefly Luciferase, NanoLuc, β-Galactosidase) is engineered to contain an in-frame PTC (e.g., TGA, TAG, or TAA) at a specific position. A wild-type version of the reporter serves as a control.
-
Cell Transfection: A suitable mammalian cell line (e.g., HEK293) is stably or transiently transfected with the reporter constructs.
-
Compound Treatment: The transfected cells are incubated with a range of this compound concentrations (e.g., 0.001 µM to 100 µM) for a defined period (typically 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Lysis and Detection: Cells are lysed, and the reporter protein's activity is measured. For luciferase, this involves adding a substrate and measuring luminescence. For β-Galactosidase, a colorimetric or fluorometric substrate is used.
-
Data Analysis: Reporter activity is normalized to total protein content to account for differences in cell number. The increase in signal from the PTC-containing reporter in this compound-treated cells versus vehicle-treated cells indicates the level of readthrough. The lack of signal change with the wild-type reporter confirms the absence of off-target protein stabilization.[3]
-
In Vitro Eukaryotic Translation Assays
These cell-free systems confirm the direct effect of this compound on the translational machinery.
-
Objective: To demonstrate that this compound directly modulates the ribosome to promote readthrough, independent of other cellular processes like transcription or NMD.
-
Methodology:
-
System Composition: A highly purified in vitro translation system is used, composed of eukaryotic 80S ribosomes, aminoacyl-tRNAs, and essential elongation (eEF1A, eEF2) and release (eRF1, eRF3) factors.[10][12]
-
mRNA Template: An mRNA template encoding a short peptide or reporter protein with a PTC is added to program the ribosomes.
-
Reaction: The translation reaction is initiated in the presence of various concentrations of this compound or control compounds.
-
Analysis: The products are analyzed to distinguish between terminated peptides and full-length readthrough products. This can be done by quantifying radiolabeled peptides or via mass spectrometry.
-
Kinetic Measurements: This system can be adapted to measure the rates of elementary steps, such as peptidyl-tRNA hydrolysis by release factors. Studies using this approach have shown that this compound directly inhibits eRF1/eRF3-dependent termination activity, while aminoglycosides like G418 primarily act by increasing near-cognate tRNA mispairing.[12][13]
-
Analysis of Endogenous Protein Expression and mRNA Stability
These experiments validate the findings from reporter assays in a more physiologically relevant context and confirm selectivity.
-
Objective: To demonstrate the restoration of a full-length endogenous protein in a disease model and to confirm that this compound's activity is not due to altered mRNA levels.
-
Methodology:
-
Model System: Primary cells from patients with a nonsense mutation (e.g., DMD myotubes) or animal models (e.g., mdx mouse) are used.
-
Treatment: Cells or animals are treated with this compound over a specified duration and dose regimen.
-
Protein Analysis (Western Blot): Protein lysates are collected from treated and untreated samples. Western blotting is performed using an antibody that specifically recognizes an epitope C-terminal to the PTC. A signal in the treated sample indicates the production of full-length protein.[10]
-
Selectivity Analysis (2D Gel Electrophoresis): To confirm the lack of NTC readthrough, total protein lysates are separated by 2D gel electrophoresis. The protein spot patterns of treated and untreated cells are compared to ensure no widespread changes or appearance of higher molecular weight species for abundant proteins.[10]
-
mRNA Stability Analysis (RT-qPCR): Total RNA is extracted from treated and untreated cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is performed using primers specific for the mutant transcript. Unchanged mRNA levels between treated and untreated samples demonstrate that this compound does not inhibit NMD.[5][10]
-
References
- 1. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proposing a mechanism of action for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (this compound) in a Diverse Array of Reporter Assays | PLOS Biology [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner [mdpi.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. New Research Validates Translarna's™ (this compound) Mechanism of Action to Promote Readthrough of Nonsense Mutations and Produce Full-length Functional Protein | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 8. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. This compound and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Ataluren's Read-Through Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataluren (formerly PTC124) is a small-molecule drug that has garnered significant attention for its ability to induce the read-through of premature termination codons (PTCs), offering a therapeutic strategy for a class of genetic disorders caused by nonsense mutations. These mutations introduce an early stop codon (UGA, UAG, or UAA) into the mRNA sequence, leading to the production of a truncated, non-functional protein. This compound enables the ribosome to bypass these PTCs, allowing for the synthesis of a full-length, functional protein. This guide provides an in-depth technical overview of the structural basis for this compound's read-through activity, detailing its mechanism of action, binding sites, and the experimental methodologies used to elucidate these features.
Core Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of translation termination at PTCs without significantly affecting the termination process at normal stop codons. It achieves this by modulating the fidelity of the ribosome, specifically by promoting the insertion of near-cognate aminoacyl-tRNAs at the site of a nonsense mutation[1][2]. This action is independent of effects on transcription, mRNA processing, or mRNA stability[1].
Recent evidence strongly indicates that this compound functions as a competitive inhibitor of the eukaryotic release factor complex (eRF1 and eRF3), which is responsible for recognizing stop codons and mediating the termination of translation[3][4][5][6][7][8][9][10]. By interfering with the activity of the release factors, this compound shifts the kinetic competition at the ribosomal A-site in favor of near-cognate tRNAs, leading to read-through and continued polypeptide elongation. This mechanism is distinct from that of aminoglycoside antibiotics, such as G418, which also promote read-through but do so by directly inducing misreading and increasing the affinity of near-cognate tRNAs for the A-site[3][4][5][11].
dot
Caption: this compound's mechanism of action at a PTC.
Structural Basis and Binding Sites
The structural basis for this compound's activity lies in its direct interaction with the ribosome. Photoaffinity labeling studies have identified two primary binding sites for this compound within the ribosomal RNA (rRNA)[6][12]. These sites are strategically located near two critical functional centers of the ribosome:
-
The Decoding Center (DC): Located in the small ribosomal subunit (18S rRNA in eukaryotes), the DC is responsible for monitoring the codon-anticodon interaction and ensuring translational fidelity.
-
The Peptidyl Transferase Center (PTC): Situated in the large ribosomal subunit (28S rRNA in eukaryotes), the PTC catalyzes the formation of peptide bonds.
A third, less well-characterized binding site has been suggested within the release factor complex itself[6]. The binding of this compound to these sites is thought to induce a conformational change in the ribosome that disfavors the binding and/or activity of the release factor complex, thereby promoting read-through. Computational modeling studies have also suggested a direct interaction between this compound and the mRNA in the vicinity of the PTC[13].
Quantitative Data on this compound's Activity
The efficacy of this compound is influenced by several factors, including its concentration, the specific nonsense codon, and the surrounding nucleotide sequence (the "+1" position)[11]. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Context | Reference(s) |
| Minimal Effective Concentration | 0.01–0.1 µM | Discernible read-through in cell-based assays | [1] |
| Maximal Activity Concentration | ~3 µM | Cell-based assays | [1] |
| Optimal In Vitro Concentration | 5-10 µg/mL (~17-35 µM) | mdx myotubes | [11][14] |
| EC50 (in vitro translation) | 0.10–0.35 mM | PURE-LITE system, inhibition of release factor activity | [4] |
| EC50 (Azidothis compound binding to eRF1) | ~110 µM | Photoaffinity labeling | [6][12] |
| EC50 (Azidothis compound binding to eRF1/eRF3 complex) | ~90 µM | Photoaffinity labeling | [6][12] |
Table 1: Concentration-Dependent Activity of this compound
| Nonsense Codon | Relative Read-Through Efficiency | Notes | Reference(s) |
| UGA | Highest | Most susceptible to this compound-mediated read-through. | [11] |
| UAG | Intermediate | [11] | |
| UAA | Lowest | Most resistant to read-through. | [11] |
| +1 Nucleotide Context | Pyrimidines (C or U) at the +1 position generally lead to higher read-through efficiency. | The nucleotide immediately following the PTC influences the efficacy of read-through. | [11] |
Table 2: Influence of Nonsense Codon and Context on this compound's Efficacy
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Dual-Luciferase Reporter Assay for Read-Through Quantification
This cell-based assay is a workhorse for quantifying the read-through efficiency of a given PTC. It utilizes a reporter construct containing two luciferase genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by a nonsense mutation. RLuc serves as an internal control for transfection efficiency and overall protein synthesis, while FLuc expression is dependent on read-through of the intervening PTC.
Methodology:
-
Construct Design: A plasmid is engineered with the RLuc gene followed by the FLuc gene. A PTC and its surrounding nucleotide context of interest are inserted between the two reporter genes. The FLuc gene is out of frame or lacks a start codon, such that its translation is dependent on a continuous read-through event from the RLuc open reading frame.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured in 96-well plates. The cells are then transiently transfected with the dual-luciferase reporter plasmid using a standard transfection reagent (e.g., Lipofectamine)[15].
-
Compound Treatment: Following transfection, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are incubated for a period of 24-48 hours to allow for reporter gene expression[15].
-
Cell Lysis: The culture medium is removed, and the cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the luciferase enzymes[16][17].
-
Luciferase Activity Measurement: The cell lysate is transferred to an opaque microplate. A dual-luciferase assay reagent kit is used to measure the luminescence of both FLuc and RLuc sequentially in a luminometer. The FLuc substrate is added first, and the luminescence is measured. Then, a quenching reagent is added to stop the FLuc reaction, and the RLuc substrate is added to measure its luminescence[16][18].
-
Data Analysis: The read-through efficiency is calculated as the ratio of FLuc activity to RLuc activity. This ratio is then normalized to the vehicle control to determine the fold-increase in read-through induced by this compound.
dot
Caption: Workflow for a dual-luciferase reporter assay.
In Vitro Translation Assay
Cell-free translation systems, such as those derived from rabbit reticulocytes or HeLa cell extracts, allow for the study of read-through in a controlled environment devoid of cellular processes like transcription and mRNA decay[11]. The PURE (Protein synthesis Using Recombinant Elements) system offers an even more defined environment with purified ribosomal components and translation factors[19].
Methodology:
-
Template Preparation: An in vitro transcribed mRNA encoding a reporter protein (e.g., luciferase) with a PTC is prepared.
-
Reaction Assembly: The in vitro translation reaction is assembled on ice. A typical reaction includes the cell-free extract (e.g., rabbit reticulocyte lysate), an amino acid mixture (with one radioactively labeled amino acid, such as ³⁵S-methionine, for detection), an energy source (ATP, GTP), and the template mRNA.
-
Compound Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a temperature optimal for the translation system (e.g., 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60-90 minutes).
-
Analysis of Translation Products: The reaction is stopped, and the synthesized proteins are resolved by SDS-PAGE. The full-length read-through product and the truncated product are visualized by autoradiography (if a radiolabeled amino acid was used) or by Western blotting with an antibody against the reporter protein.
-
Quantification: The intensity of the bands corresponding to the full-length and truncated proteins is quantified using densitometry to determine the percentage of read-through.
Photoaffinity Labeling for Binding Site Identification
This technique is used to covalently link this compound to its binding partners, allowing for their identification. It involves a chemically modified version of this compound that contains a photoreactive group (e.g., an azide) and a tag for enrichment (e.g., biotin or an alkyne for click chemistry)[6][12][20][21][22][23].
Methodology:
-
Probe Synthesis: An this compound analog is synthesized with a photoreactive moiety (e.g., azido group) and an enrichment handle (e.g., alkyne).
-
Cellular or In Vitro Labeling: Live cells or a cell-free system (e.g., purified ribosomes) are incubated with the photoaffinity probe.
-
UV Cross-linking: The sample is irradiated with UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with the nearest interacting molecules (e.g., rRNA or ribosomal proteins).
-
Lysis and Enrichment: If live cells were used, they are lysed. The probe-cross-linked molecules are then enriched from the complex mixture using the enrichment handle (e.g., via a click reaction to a biotin-azide tag followed by streptavidin affinity purification).
-
Mass Spectrometry Analysis: The enriched proteins are digested into peptides and analyzed by mass spectrometry to identify the proteins that were covalently bound to the this compound probe. For rRNA, specific primer extension and sequencing techniques are used to map the cross-linking sites.
Orthogonal Mechanisms of this compound and Aminoglycosides
It is crucial to differentiate the mechanism of this compound from that of aminoglycosides, another class of read-through agents. While both lead to the suppression of nonsense mutations, they do so through distinct, or orthogonal, mechanisms[3][4][5].
dot
Caption: Orthogonal mechanisms of this compound and aminoglycosides.
Conclusion
The structural basis for this compound's read-through activity is rooted in its ability to bind to specific sites on the ribosome, particularly within the rRNA of both the small and large subunits. This binding competitively inhibits the function of the release factor complex, thereby altering the dynamics of translation termination at premature stop codons. This mechanism allows for the incorporation of a near-cognate amino acid and the synthesis of a full-length protein. A thorough understanding of this mechanism, facilitated by the experimental techniques outlined in this guide, is crucial for the ongoing development of novel and more potent nonsense suppression therapies.
References
- 1. This compound as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. A High-Throughput Assay for In Vitro Determination of Release Factor-Dependent Peptide Release from a Pretermination Complex by Fluorescence Anisotropy-Application to Nonsense Suppressor Screening and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound binds to multiple protein synthesis apparatus sites and competitively inhibits release factor-dependent termination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deciphering the Nonsense Readthrough Mechanism of Action of this compound: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extended stop codon context predicts nonsense codon readthrough efficiency in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. med.emory.edu [med.emory.edu]
- 18. researchgate.net [researchgate.net]
- 19. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner | MDPI [mdpi.com]
- 20. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 21. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of Ataluren's Interaction with Ribosomal RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ataluren (PTC124) is a small molecule drug that promotes the readthrough of premature termination codons (PTCs), offering a therapeutic strategy for genetic disorders caused by nonsense mutations. While its efficacy has been demonstrated in various models, the precise molecular mechanism, particularly its interaction with the ribosome, remains an area of active investigation. This technical guide provides an in-depth analysis of the in-silico modeling approaches used to investigate the binding of this compound to ribosomal RNA (rRNA). Computational studies have explored various potential targets, including the rRNA, the mRNA transcript itself, and eukaryotic release factors. This document summarizes the key findings, presents quantitative data from these studies, outlines the experimental protocols for in-silico modeling, and provides visual representations of the proposed mechanisms.
Proposed Mechanisms of this compound Action
The scientific community has put forth several hypotheses regarding this compound's mechanism of action, with in-silico modeling playing a crucial role in evaluating their feasibility.
Direct Interaction with rRNA: One prominent hypothesis is that this compound directly binds to the ribosome. Photoaffinity labeling studies have identified two potential binding sites within the rRNA, one near the decoding center (DC) and another proximal to the peptidyl transfer center (PTC)[1][2]. It is proposed that this compound acts as a competitive inhibitor of the release factor complex (RFC) binding at or before the peptidyl-tRNA hydrolysis step[1][2]. This interference is thought to reduce the efficiency of termination at premature stop codons, thereby allowing for the incorporation of a near-cognate tRNA and continuation of translation[3][4].
Interaction with mRNA: An alternative model, supported by molecular dynamics simulations, suggests that this compound's primary target may be the mRNA molecule itself, specifically at the site of the premature termination codon (PTC)[5][6][7]. These computational studies indicate a specific interaction between this compound and the UGA nonsense codon[5][6]. The binding of this compound to the mRNA is hypothesized to hinder the recognition of the PTC by the release factors, thus promoting readthrough[6].
Indirect Influence on the Ribosome: A third perspective posits that this compound's effect is not mediated by strong, direct binding to the ribosome in the same manner as aminoglycoside antibiotics. Instead, it may subtly alter the conformation of the ribosome or associated translation factors, thereby influencing the selection of near-cognate tRNAs at the A site when a PTC is present[3][4][8]. This model is supported by observations that this compound's activity is reduced in the presence of aminoglycosides like tobramycin, which are known to bind the ribosomal A site[3].
Quantitative Data from In-Silico Studies
Computational studies have provided valuable quantitative estimates of this compound's binding affinities for different potential targets. These binding energy calculations help to assess the likelihood of various interaction models.
| Interaction Partners | Computational Method | Calculated Binding Energy (ΔGbind, kcal/mol) | Reference |
| This compound - CFTR mRNA (with G542X UGA PTC) | Induced Fit Docking (IFD) | -21.26 | [9] |
| This compound - CFTR mRNA (with G542X UGA PTC) | Quantum Polarized Ligand Docking (QPLD) | -22.05 | [9] |
| This compound - Prokaryotic 16S rRNA | Docking Studies | Significantly lower than aminoglycosides | [9][10] |
| This compound - Eukaryotic 18S rRNA | Docking Studies | Significantly lower than aminoglycosides | [9][10] |
| This compound - Eukaryotic Release Factor 1 (eRF1) | Docking Studies | Three times lower than UGA/eRF1 affinity | [9] |
Note: The binding energies are theoretical calculations and can vary based on the specific computational methods and parameters used.
Experimental Protocols for In-Silico Modeling
The following outlines a generalized workflow for the in-silico investigation of this compound's binding to rRNA and other potential targets, based on methodologies cited in the literature[6][9][10].
System Preparation
-
Target Structure Acquisition: Obtain the 3D coordinates of the target molecule (e.g., eukaryotic ribosome, mRNA fragment with a PTC, eRF1) from a public repository like the Protein Data Bank (PDB).
-
Ligand Structure Preparation: Generate the 3D structure of this compound. Optimize its geometry and assign appropriate partial charges using a quantum mechanics-based method. For studies at physiological pH, the dissociated form of this compound should be considered[9].
-
System Solvation: Place the target-ligand complex in a periodic box of an appropriate water model (e.g., TIP3P) to simulate an aqueous environment. Add counter-ions to neutralize the system.
Molecular Docking
-
Binding Site Prediction: Identify potential binding pockets on the target molecule using computational tools.
-
Docking Simulations: Perform molecular docking simulations to predict the preferred binding pose and affinity of this compound to the target. Techniques like Induced Fit Docking (IFD) and Quantum Polarized Ligand Docking (QPLD) can be employed to account for ligand and receptor flexibility[9][10].
-
Scoring and Analysis: Rank the docking poses based on scoring functions that estimate the binding free energy. Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).
Molecular Dynamics (MD) Simulations
-
System Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and ensure it reaches a stable temperature and pressure.
-
Production MD: Run a long-timescale MD simulation (typically nanoseconds to microseconds) to observe the dynamic behavior of the this compound-target complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the binding pose, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify persistent intermolecular interactions.
Free Energy Calculations
-
MM-GBSA/PBSA: Employ Molecular Mechanics/Generalized Born Surface Area (or Poisson-Boltzmann Surface Area) methods to calculate the binding free energy from the MD simulation snapshots. This provides a more accurate estimation of binding affinity than docking scores.
-
Computational Mutagenesis: Perform in-silico mutations of nucleotides or amino acid residues in the binding site to understand their contribution to the binding affinity of this compound[9][10].
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound's action.
Caption: Proposed mechanism of this compound directly binding to rRNA.
Caption: Proposed mechanism of this compound binding to mRNA.
Caption: In-silico modeling experimental workflow.
Conclusion
In-silico modeling has been instrumental in probing the molecular interactions of this compound with components of the translational machinery. While a definitive consensus on its precise binding partner—be it rRNA, mRNA, or another factor—has yet to be reached, computational studies have provided compelling evidence for multiple plausible mechanisms. The data suggest that this compound's mode of action is distinct from that of aminoglycoside antibiotics, which are known to directly target the small ribosomal subunit. Future research combining advanced computational techniques with experimental validation, such as cryo-electron microscopy of the ribosome in the presence of this compound, will be crucial for definitively elucidating its mechanism of action. A deeper understanding of how this compound promotes nonsense suppression at a molecular level will pave the way for the rational design of next-generation readthrough therapeutics with improved efficacy and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound binds to multiple protein synthesis apparatus sites and competitively inhibits release factor-dependent termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toward a Rationale for the PTC124 (this compound) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward a rationale for the PTC124 (this compound) promoted readthrough of premature stop codons: a computational approach and GFP-reporter cell-based assay [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Deciphering the Nonsense Readthrough Mechanism of Action of this compound: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unipa.it [iris.unipa.it]
A Technical Guide to the Preclinical Research of Ataluren for Genetic Disorders Caused by Nonsense Mutations
Introduction
Approximately 12% of all hereditary diseases are caused by nonsense mutations, which are single-point mutations that introduce a premature termination codon (PTC) into the messenger RNA (mRNA) sequence.[1] This leads to the premature termination of protein translation, resulting in a truncated, nonfunctional, or unstable protein.[2][3] Genetic disorders such as Duchenne muscular dystrophy (DMD), cystic fibrosis (CF), and aniridia can arise from these mutations.[1] Ataluren (formerly PTC124) is a first-in-class, orally administered small molecule designed to overcome the effects of nonsense mutations.[3][4] It enables the ribosome to read through the PTC, leading to the synthesis of a full-length, functional protein.[5][6] This technical guide provides an in-depth overview of the core preclinical research that has elucidated the mechanism, efficacy, and safety of this compound, forming the basis for its clinical development.
Mechanism of Action: Ribosomal Readthrough of Premature Termination Codons
This compound's therapeutic effect is derived from its ability to modulate the fidelity of translation termination.[6] In the presence of a PTC (UAA, UAG, or UGA), translation-termination release factors normally bind to the ribosome and trigger the release of the incomplete polypeptide chain. This compound selectively interacts with the ribosome, promoting the recruitment of a near-cognate aminoacyl-tRNA to the ribosomal A-site instead of the release factor.[7] This action allows for the insertion of an amino acid at the site of the nonsense mutation, enabling translation to continue to the normal stop codon.[7][8]
Key characteristics of this compound's mechanism include:
-
Selectivity: It acts on premature termination codons without significantly affecting the termination process at normal stop codons, thereby preventing the production of aberrant, elongated proteins.[7]
-
NMD Independence: Its action is consistent with a mechanism that does not interfere with the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance system that degrades transcripts containing PTCs.[1][2]
-
Broad Applicability: Preclinical studies show this compound promotes readthrough at all three nonsense codons (UGA, UAG, and UAA), with the highest activity observed at UGA codons.[6]
Caption: this compound's mechanism of action at a premature termination codon (PTC).
Preclinical Efficacy in Key Disease Models
This compound's efficacy has been demonstrated in a variety of preclinical models, restoring protein expression and function across multiple genetic disorders.
Table 1: Summary of Preclinical Efficacy Data for this compound
| Genetic Disorder | Model System | This compound Dose/Concentration | Key Efficacy Endpoint | Quantitative Result | Citation(s) |
|---|---|---|---|---|---|
| Duchenne Muscular Dystrophy (DMD) | mdx mouse model | Not specified | Dystrophin expression | Efficiently restored dystrophin expression | [9] |
| Human myotubes | Not specified | Dystrophin expression | Increased dystrophin production | [10][11] | |
| sapje zebrafish | Not specified | Dystrophin production | Increased dystrophin production | [10][11] | |
| Cystic Fibrosis (CF) | Cftr-/-hCFTR-G542X mouse | Not specified | CFTR protein function | Demonstrated translational readthrough of the PTC | [1] |
| Aniridia | Pax6-deficient mouse (G194X) | 30 µg/mL daily (subcutaneous) | Eye morphology & function | Increased lens size to 70% of wild-type; substantial ERG responses | [1] |
| Usher Syndrome | USH2A patient-derived fibroblasts | 5 µg/mL | Ciliated cell count | Increased from 54% (untreated) to 78% (treated) | [1] |
| General Readthrough | In vitro luciferase assays | Not specified | Readthrough stimulation | 4- to 15-fold stimulation of readthrough compared to controls |[6] |
Detailed Experimental Protocols
The preclinical evaluation of this compound involved standardized in vivo and in vitro experimental workflows to assess its pharmacodynamics, efficacy, and mechanism.
A typical in vivo study involves selecting a relevant animal model, administering the compound over a defined period, and assessing functional and molecular outcomes.
-
Animal Models:
-
DMD: The mdx mouse, which has a nonsense mutation in the dystrophin gene, is a widely used model.[9] Zebrafish models with specific dystrophin mutations have also been employed to assess muscle integrity.[12]
-
Aniridia: A mouse model with a naturally occurring G194X nonsense mutation in the Pax6 gene serves as a model for aniridia.[1]
-
CF: A mouse line with a knockout of the endogenous Cftr gene but expressing a human CFTR transgene containing the G542X nonsense mutation (Cftr-/-hCFTR-G542X) is used.[1]
-
-
Drug Administration:
-
Route: Oral administration is the most common route, reflecting the clinical formulation. Subcutaneous injections have also been used in specific mouse models.[1]
-
Dosing Regimen: Dosing is typically performed daily for a period ranging from weeks to months to assess long-term effects. For instance, in the aniridia mouse model, daily subcutaneous injections were given from day 4 to day 14 after birth.[1] In a Phase 2a trial in boys with DMD, this compound was administered three times daily for 28 days in dose-ranging cohorts (e.g., 10, 10, 20 mg/kg).[13]
-
-
Functional and Molecular Assessments:
-
Muscle Function (DMD): Muscle integrity in zebrafish is measured via birefringence quantification, while muscle force is measured directly to assess functional improvement.[12]
-
Ocular Function (Aniridia): Electroretinography (ERG) is used to measure retinal electrical responses to light, providing a functional assessment of the eye.[1]
-
Protein Analysis: Post-treatment, tissues such as skeletal muscle are collected for analysis.[10][11] Dystrophin expression and correct localization to the muscle cell membrane are assessed using immunofluorescence.[10][11] Highly sensitive assays like electrochemiluminescence (ECL) are used for precise quantification of the restored protein.[10]
-
Caption: A generalized workflow for preclinical in vivo studies of this compound.
In vitro systems, including patient-derived cells, are crucial for confirming the mechanism of action and assessing activity in a human genetic context.
-
Cell Models:
-
DMD: Myotubes derived from pre-treatment muscle biopsies of DMD patients are cultured to directly test this compound's effect on human muscle cells.[10]
-
Usher Syndrome: Patient-derived fibroblasts are used to study the restoration of protein function and its effect on cellular phenotypes, such as ciliation.[1]
-
-
Experimental Protocol:
-
Cell Culture and Treatment: Cells are cultured under standard conditions. This compound is added to the culture medium at concentrations typically in the low micromolar range (e.g., 5 µg/mL) for a specified duration.[1]
-
Analytical Methods:
-
Protein Expression and Localization: Immunofluorescence microscopy is used to visualize the restored protein and confirm its correct subcellular localization (e.g., dystrophin at the sarcolemma).[1]
-
CFTR Function: In CF models, CFTR chloride transport is assessed using methods like the nasal transepithelial potential difference (TEPD) measurement.[14]
-
Reporter Assays: Luciferase-based reporter assays are frequently used in high-throughput screening to quantify the efficiency of PTC readthrough.[9]
-
-
Preclinical Safety and Toxicology
Extensive preclinical safety studies were conducted to establish a favorable safety profile for this compound before its entry into human clinical trials.
Table 2: Summary of Preclinical Safety and Toxicology Findings
| Species | Study Duration | Maximum Dose | Route of Administration | Key Findings | Citation(s) |
|---|---|---|---|---|---|
| Rat | 28 days | 1500 mg/kg | Oral | No obvious toxicity; no adverse neurological, pulmonary, or cardiovascular effects. | [1][2] |
| Dog | 28 days | 1500 mg/kg | Oral | No adverse neurological, pulmonary, or cardiovascular effects; signs of adrenalitis were observed. | [1][2] |
| Multiple | Standard in vitro and in vivo assays | Not applicable | Not applicable | No mutagenic or genotoxic activity observed. |[1][2] |
The preclinical safety profile is consistent with this compound's specific mechanism of action, which does not impact global protein synthesis or essential cellular surveillance pathways like NMD.[1][2]
Caption: The logical progression from disease premise to clinical trials for this compound.
The comprehensive body of preclinical research on this compound has firmly established its mechanism of action, demonstrated its efficacy in restoring functional protein in various models of genetic disease, and confirmed its favorable safety profile.[5] Data from in vitro cell-based assays and in vivo animal models for disorders like Duchenne muscular dystrophy and aniridia provided robust proof-of-concept for the therapeutic strategy of PTC readthrough.[1][9] These foundational studies were pivotal in justifying and guiding the successful transition of this compound into clinical trials for patients with genetic disorders caused by nonsense mutations.[15]
References
- 1. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Proposing a mechanism of action for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Research Validates Translarna's™ (this compound) Mechanism of Action to Promote Readthrough of Nonsense Mutations and Produce Full-length Functional Protein | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 9. Clinical potential of this compound in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Effect of this compound on dystrophin mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 2a Study of this compound-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PTC Publishes Results From Phase 2 Study of this compound in Children with Cystic Fibrosis | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 15. neurology.org [neurology.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Ataluren
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataluren (formerly known as PTC124) is an experimental drug that promotes the ribosomal read-through of premature termination codons (PTCs), also known as nonsense mutations.[1][2][3] These mutations introduce a premature stop codon in the mRNA, leading to the synthesis of a truncated, non-functional protein.[2][4] this compound offers a potential therapeutic approach for genetic disorders caused by nonsense mutations by enabling the ribosome to bypass the erroneous stop signal and synthesize a full-length, functional protein.[1][2] This document provides detailed protocols and application notes for the in vitro evaluation of this compound in cell culture models.
Mechanism of Action
This compound's mechanism of action involves its interaction with the ribosome, which reduces the efficiency of premature stop codon recognition.[2][5] This allows for the insertion of a near-cognate aminoacyl-tRNA at the PTC site, permitting the continuation of translation to produce a full-length protein.[5] this compound has been shown to be more potent than traditional aminoglycoside read-through agents like gentamicin and exhibits a better safety profile.[1] It has demonstrated activity on all three types of nonsense codons (UGA, UAG, and UAA), with the highest efficacy typically observed at the UGA codon.[1][6][7]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize quantitative data from various in vitro studies on this compound.
Table 1: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Reporter System | Nonsense Mutation | Effective Concentration Range | Optimal Concentration | Reference |
| HEK293 | Luciferase (LUC) | TAA, TAG, UGA | 2.8 - 852 ng/mL | ~852 ng/mL | [7] |
| HEK293 | Luciferase (LUC) | Not Specified | 0.01 - 3 µM | EC50 of 0.1 µM | [8] |
| Primary human myotubes (DMD) | Endogenous Dystrophin | TGA, TAG | 0.5 - 10 µg/mL | 5 µg/mL | [7][9] |
| ADXC8 (HEK293 derivative) | Firefly Luciferase (FLuc) | Not Specified | - | 0.15 µM (peak response) | [10] |
| 293H | NanoLuc | UGA | - | 10 µM (peak response) | |
| HeLa | H2B-GFP | TGA | - | 12 µM | [4] |
Table 2: Read-through Efficiency of this compound in Different Reporter Systems
| Reporter System | Read-through Stimulation | Cell Line | Notes | Reference |
| Luciferase (LUC) | 4- to 15-fold stimulation relative to controls | HEK293 | Dose-dependent read-through of all three nonsense codons.[1][8] | [1][8] |
| Endogenous Dystrophin | Increased dystrophin expression | Primary human myotubes (DMD) | Protein correctly localized to the myofiber membrane. | [7] |
| NanoLuc | ~9-fold increase in luciferase activity | 293H | Bell-shaped dose-response curve observed. | |
| H2B-GFP | 3- to 5-fold increase in H2B-GFP protein | HeLa | Comparable to G418-induced read-through. | [4] |
Experimental Protocols
General Cell Culture and this compound Treatment
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, or patient-derived cells)
-
Complete cell culture medium
-
This compound (PTC124)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 20 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO-treated) and a negative control (untreated).
-
Incubation: Incubate the cells for a specified period, typically 24 to 72 hours, depending on the assay and cell type.[8]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., luciferase assay, Western blot, or immunofluorescence).
Luciferase Reporter Assay for Read-through Quantification
This assay provides a quantitative measure of read-through efficiency by measuring the activity of a luciferase reporter gene containing a premature termination codon.
Materials:
-
Cells stably or transiently transfected with a luciferase reporter construct containing a PTC.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
Luminometer or multi-mode plate reader.
-
White, opaque 96-well plates.
Procedure:
-
Follow the general cell culture and this compound treatment protocol described above in a 96-well plate format.
-
After incubation, equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to cell viability (if necessary) and express the results as a fold change relative to the vehicle control.
Western Blot for Full-Length Protein Detection
This method is used to qualitatively and semi-quantitatively detect the production of the full-length protein of interest.
Materials:
-
Treated and control cell lysates.
-
Protein electrophoresis equipment (gels, running buffer, etc.).
-
Protein transfer system (membranes, transfer buffer, etc.).
-
Primary antibody specific to the C-terminus of the target protein.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Compare the intensity of the bands corresponding to the full-length protein in the treated samples to the controls. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Immunofluorescence for Protein Expression and Localization
This technique allows for the visualization of the restored protein within the cell and its subcellular localization.
Materials:
-
Cells grown on coverslips.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary antibody specific to the target protein.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Grow and treat cells on sterile coverslips.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.
-
Blocking: Block the coverslips to reduce non-specific antibody binding.
-
Antibody Staining: Incubate the coverslips with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The presence and correct localization of the fluorescent signal in treated cells indicate successful read-through.
Concluding Remarks
The protocols outlined in this document provide a framework for the in vitro investigation of this compound's efficacy in promoting nonsense suppression. It is important to note that the optimal conditions, including this compound concentration and incubation time, may vary depending on the cell type and the specific nonsense mutation being studied. Therefore, it is recommended to perform dose-response and time-course experiments to determine the optimal experimental parameters for each specific system. Given the reports of potential off-target effects, especially with luciferase reporters, it is crucial to validate findings using multiple, orthogonal assays such as Western blotting and immunofluorescence to confirm the restoration of full-length protein.[3][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (this compound) in a Diverse Array of Reporter Assays | PLOS Biology [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proposing a mechanism of action for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase 2a Study of this compound-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (this compound) in a Diverse Array of Reporter Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ataluren in the mdx Mouse Model for Duchenne Muscular Dystrophy (DMD) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Duchenne Muscular Dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration. It is caused by mutations in the DMD gene, which encodes the protein dystrophin. A significant portion, approximately 10-15% of DMD cases, arise from a nonsense mutation, which introduces a premature termination codon (PTC) into the dystrophin mRNA, halting the production of a full-length, functional protein.[1][2] The mdx mouse is a widely used animal model for DMD research as it possesses a nonsense mutation (UAA) in exon 23 of its dystrophin gene, making it an ideal preclinical model for testing therapies that target this type of mutation.[3][4] Ataluren (formerly PTC124) is an orally bioavailable small molecule designed to enable ribosomal readthrough of premature stop codons, thereby restoring the synthesis of a functional dystrophin protein.[5][6][7][8] These application notes provide a comprehensive overview of the use of this compound in the mdx mouse model, including detailed protocols and a summary of expected outcomes.
Mechanism of Action of this compound
This compound's mechanism involves modulating the function of the ribosome during protein synthesis. When a ribosome encounters a premature stop codon (UAA, UAG, or UGA) on an mRNA transcript, translation is typically terminated by eukaryotic release factors (eRF1 and eRF3), leading to the production of a truncated, non-functional protein.[5] this compound is believed to interact with the ribosome, reducing its sensitivity to the premature stop codon.[6] This allows a near-cognate aminoacyl-tRNA to be incorporated at the site of the nonsense mutation, enabling the ribosome to continue translation and produce a full-length, functional protein.[5][6] Importantly, this compound's activity is selective for premature stop codons and does not significantly affect the termination process at normal stop codons, thus preventing the synthesis of abnormally elongated proteins.[6][7]
Caption: this compound's mechanism of action on premature termination codons (PTCs).
Experimental Design and Workflow
A typical preclinical study evaluating this compound in mdx mice involves several key stages, from animal selection and treatment to functional and molecular analysis. The workflow ensures a comprehensive assessment of the drug's efficacy in restoring dystrophin expression and improving muscle pathology.
Caption: General experimental workflow for evaluating this compound in mdx mice.
Quantitative Data Summary
Studies using this compound in the mdx mouse model have yielded significant quantitative improvements across molecular and functional endpoints.
| Parameter | Outcome Measure | Result | Reference |
| Dystrophin Expression | Western Blot (Quadriceps, TA) | ~20-25% of wild-type levels | [3] |
| Western Blot (TA muscle, single IM injection) | ~5% of wild-type levels | [3] | |
| Muscle Pathology | Serum Creatine Kinase (CK) Levels | Significantly decreased | [3] |
| Protection against contraction-induced injury | Partial protection observed | [3] | |
| Muscle Function | Forelimb Grip Strength Test | Improvement in muscle strength | [3] |
| Four-limb Hanging Wire Test | Improvement in coordination and strength | [3] |
Experimental Protocols
This compound Administration Protocol
Objective: To achieve and maintain therapeutic plasma concentrations of this compound in mdx mice.
Materials:
-
This compound (PTC124)
-
Vehicle (e.g., appropriate suspension formulation)
-
Oral gavage needles or intraperitoneal (IP) injection supplies
-
mdx mice (typically 4-8 weeks of age)
Procedure:
-
Dosing Regimen: Treatment regimens can vary but often aim to maintain a target plasma concentration of 5-10 µg/mL.[3]
-
Oral Administration: Administer this compound via oral gavage. Dosing regimens used in studies include three times daily administrations (e.g., 10, 10, and 20 mg/kg).[1][7]
-
Intraperitoneal (IP) Injection: Alternatively, IP injections can be used.
-
Combined Regimen: A combination of oral and IP administration has also been used to maintain target plasma levels.[3]
-
Duration: Treatment duration typically ranges from 2 to 8 weeks to observe significant effects on dystrophin expression and muscle function.[3]
-
Pharmacokinetics: Blood samples can be collected at various time points to confirm that target trough plasma concentrations (2 to 10 µg/mL) are achieved.[7]
Forelimb Grip Strength Test Protocol
Objective: To measure forelimb muscle strength as an indicator of functional improvement.[9]
Materials:
-
Grip strength meter with a horizontal mesh or bar
-
Scale for measuring mouse body weight
Procedure:
-
Acclimatization: Acclimatize the mice to the apparatus for several days before the actual test.[10]
-
Testing: a. Hold the mouse by the base of its tail and lower it towards the grip meter. b. Allow the mouse to grasp the horizontal mesh with its forepaws only.[11][12] c. Gently pull the mouse back horizontally and steadily until its grip is broken.[10][11] d. The force transducer will record the peak force applied.[10]
-
Repetitions: Repeat the measurement five times for each mouse within a 2-minute timeframe.[10]
-
Data Analysis: Record the maximum force achieved. Normalize the data to the mouse's body weight (Force in KGF / Body Weight in kg).[9][10] Use data from at least 6-8 mice per group for statistical analysis.[9]
Treadmill Exercise Protocol
Objective: To assess endurance and resistance to exercise-induced fatigue.
Materials:
-
Mouse treadmill (multi-lane)
-
Gentle prodding tool (e.g., bottle brush) to encourage running
Procedure:
-
Acclimatization/Training: Subject mice to a training protocol on the treadmill for 3 consecutive days before the test. A typical training run is 30 minutes on a horizontal treadmill at 12 m/min, performed twice a week.[10][13]
-
Fatigue Test: a. Place one mouse in each lane of the treadmill. b. Start the test at a low speed and progressively increase the speed in intervals (e.g., increase by 0.02 m/s every 2 minutes).[13] c. Continue the test until the mouse is exhausted. Exhaustion is often defined as the inability to remain on the treadmill belt despite gentle encouragement (e.g., after 3 "failures").[13]
-
Data Collection: Record the total time to exhaustion or the total distance run.
-
Considerations: mdx mice are vulnerable to eccentric contractions, so downhill running should be used with caution and for short durations only.[11][14]
Serum Creatine Kinase (CK) Analysis Protocol
Objective: To measure serum CK levels as a biomarker for muscle damage.[15]
Materials:
-
Micro-centrifuge tubes
-
Reagents for CK assay (e.g., Pointe Scientific Creatine Kinase reagent)
-
Spectrophotometer
-
Anesthesia (e.g., ketamine)
Procedure:
-
Blood Collection: a. Anesthetize the mouse. b. Collect approximately 250 µL of blood via cardiac puncture into a micro-centrifuge tube.[15]
-
Serum Separation: a. Allow the blood to clot at room temperature. b. Centrifuge the sample (e.g., 10,000 rpm for 10 minutes at 4°C) to separate the serum.[15] c. Carefully collect the supernatant (serum) and store it at -80°C until analysis.[15]
-
CK Assay: a. Perform the CK assay according to the manufacturer's instructions. This typically involves a colorimetric reaction measured by a spectrophotometer.
-
Data Analysis: Calculate CK activity, usually expressed in Units per Liter (U/L).
-
Note: CK levels are highly variable and can be influenced by exercise, stress, and the method of blood collection. Standardize procedures to minimize variability.[15]
Western Blot Protocol for Dystrophin
Objective: To quantify the amount of full-length dystrophin protein in muscle tissue.
Materials:
-
Muscle tissue samples (e.g., quadriceps, tibialis anterior)
-
Protein lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibody against dystrophin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize frozen muscle tissue in lysis buffer to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a standard assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for dystrophin. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity corresponding to full-length dystrophin and normalize it to a loading control (e.g., actin or vinculin). Compare levels between treated, untreated, and wild-type control groups.
Immunohistochemistry (IHC) Protocol for Dystrophin
Objective: To visualize the localization of dystrophin protein at the sarcolemma in muscle fibers.
Materials:
-
Muscle tissue samples, flash-frozen in isopentane cooled by liquid nitrogen
-
Cryostat
-
Microscope slides
-
Primary antibody against dystrophin
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sectioning: Cut frozen muscle cross-sections (e.g., 8-10 µm thick) using a cryostat and mount them on microscope slides.
-
Fixation & Permeabilization: Fix the sections (e.g., with cold acetone) and permeabilize if necessary.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against dystrophin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Mounting: Wash the sections again, counterstain nuclei with DAPI, and mount with an appropriate mounting medium.
-
Imaging: Visualize the sections using a fluorescence microscope. Correct sarcolemmal localization of dystrophin will appear as a ring around the muscle fibers. The presence of centrally located nuclei can indicate muscle regeneration.[3]
References
- 1. Phase 2a study of this compound-mediated dystrophin production in patients with nonsense mutation Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound long-term | DMD Hub [dmdhub.org]
- 3. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical potential of this compound in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proposing a mechanism of action for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Phase 2a Study of this compound-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing the efficacy of this compound on restoring dysferlin expression and function in a mouse model - Jain Foundation [jain-foundation.org]
- 9. treat-nmd.org [treat-nmd.org]
- 10. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. Frontiers | Prolonged voluntary wheel running reveals unique adaptations in mdx mice treated with microdystrophin constructs ± the nNOS-binding site [frontiersin.org]
- 14. treat-nmd.org [treat-nmd.org]
- 15. treat-nmd.org [treat-nmd.org]
Application Notes and Protocols: Evaluating Ataluren Efficacy with a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataluren (formerly known as PTC124) is a therapeutic agent designed to treat genetic disorders caused by nonsense mutations. These mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein. This compound's mechanism of action involves promoting the translational readthrough of these PTCs, allowing the ribosome to bypass the erroneous stop signal and synthesize a full-length, functional protein.[1][2][3] This process, however, does not affect the normal termination codons at the end of a gene.[3]
A common and effective method to quantify the efficacy of readthrough agents like this compound is the dual-luciferase reporter assay. This cell-based assay utilizes a reporter plasmid encoding a luciferase gene (typically Firefly luciferase) that has been engineered to contain a PTC. In the absence of a readthrough-promoting compound, translation terminates at the PTC, and no functional luciferase is produced. When a compound like this compound is present, it facilitates the readthrough of the PTC, leading to the synthesis of the full-length, active luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is directly proportional to the amount of functional luciferase, and therefore, to the readthrough efficiency of the compound. A second luciferase, typically Renilla luciferase, is co-expressed from a separate plasmid without a PTC to serve as an internal control for transfection efficiency and cell viability.
These application notes provide a detailed protocol for utilizing a dual-luciferase reporter assay to assess the efficacy of this compound in a laboratory setting.
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is intricately linked to the cellular processes of protein translation and mRNA surveillance, specifically nonsense-mediated mRNA decay (NMD).
Nonsense-Mediated mRNA Decay (NMD) Pathway
Normally, mRNAs containing a PTC are targeted for degradation by the NMD pathway to prevent the accumulation of potentially harmful truncated proteins. The core of the NMD machinery involves the UPF proteins (UPF1, UPF2, and UPF3), which recognize the PTC-containing transcript in conjunction with the ribosome and recruit degradation factors.
This compound's Mechanism of Action: Promoting Translational Readthrough
This compound is believed to interact with the ribosome, subtly altering its conformation to reduce the efficiency of PTC recognition by the release factors (eRF1 and eRF3).[3] This provides a window of opportunity for a near-cognate aminoacyl-tRNA to bind at the A-site of the ribosome, effectively "reading through" the stop codon and allowing translation to continue, ultimately producing a full-length protein.[1]
Experimental Protocol: Dual-Luciferase Reporter Assay
This protocol outlines the steps for a dual-luciferase reporter assay to measure the efficacy of this compound in cultured mammalian cells.
Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.[4][5][6]
-
Reporter Plasmids:
-
Transfection Reagent: A standard lipid-based transfection reagent (e.g., Lipofectamine® 2000).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Dual-Luciferase® Reporter Assay System: (e.g., from Promega) containing cell lysis buffer, Luciferase Assay Reagent (for Firefly luciferase), and Stop & Glo® Reagent (for Renilla luciferase).[7]
-
Opaque 96-well plates: For luminescence measurements.
-
Luminometer: Capable of measuring dual-luciferase assays.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells into an opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Plasmid Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Co-transfect the cells with the Firefly luciferase reporter plasmid containing the PTC and the Renilla luciferase control plasmid. A 10:1 ratio of Firefly to Renilla plasmid is a good starting point.
-
Include control wells:
-
Untransfected cells (for background luminescence).
-
Cells transfected with a wild-type Firefly luciferase plasmid (no PTC) as a positive control for maximal luciferase expression.
-
Cells transfected with the PTC-containing plasmid but treated with vehicle (e.g., DMSO) as a negative control.
-
-
-
This compound Treatment:
-
Approximately 24 hours post-transfection, remove the transfection medium and replace it with fresh cell culture medium containing various concentrations of this compound. It is recommended to perform a dose-response curve with concentrations ranging from approximately 2.8 ng/mL to 852 ng/mL.[4][5]
-
For each concentration, perform triplicate wells to ensure data reproducibility.
-
-
Incubation:
-
Incubate the cells with this compound for 24 to 48 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After the incubation period, remove the medium from the wells.
-
Wash the cells once with 1X Phosphate-Buffered Saline (PBS).
-
Add the appropriate volume of 1X passive lysis buffer to each well (e.g., 20 µL for a 96-well plate).
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Program the luminometer for a dual-luciferase assay.
-
Add the Luciferase Assay Reagent (for Firefly luciferase) to each well and measure the luminescence.
-
Subsequently, add the Stop & Glo® Reagent (for Renilla luciferase) to each well and measure the luminescence.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
The readthrough efficiency can be expressed as a fold increase in the normalized luciferase activity in this compound-treated cells compared to vehicle-treated cells.
-
Plot the fold increase in luciferase activity against the concentration of this compound to generate a dose-response curve.
-
Data Presentation
The quantitative data from the dual-luciferase reporter assay should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
| This compound Concentration (ng/mL) | Normalized Firefly/Renilla Luciferase Ratio (Mean ± SD) | Fold Increase vs. Vehicle (Mean ± SD) | p-value (vs. Vehicle) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.0 | - |
| 2.8 | 1.52 ± 0.18 | 1.52 | <0.05 |
| 10 | 2.89 ± 0.31 | 2.89 | <0.01 |
| 50 | 5.15 ± 0.55 | 5.15 | <0.001 |
| 100 | 7.82 ± 0.89 | 7.82 | <0.001 |
| 250 | 10.23 ± 1.15 | 10.23 | <0.001 |
| 500 | 11.54 ± 1.32 | 11.54 | <0.001 |
| 850 | 11.89 ± 1.40 | 11.89 | <0.001 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions, including the cell line, the specific PTC and its context, and the reporter construct used. A characteristic of this compound is that it can exhibit a bell-shaped dose-response curve, where higher concentrations may lead to a decrease in readthrough efficiency.[8]
Important Considerations
-
This compound and Firefly Luciferase Interaction: Several studies have reported that this compound can directly inhibit and/or stabilize the Firefly luciferase enzyme, which can lead to artifacts in the assay results.[9][10] It is crucial to be aware of this potential off-target effect. Using a different reporter system, such as a secreted alkaline phosphatase (SEAP) or a fluorescent protein-based reporter, can be a valuable strategy to confirm the readthrough activity of this compound.
-
PTC Context: The sequence context surrounding the PTC can significantly influence the efficiency of readthrough. The identity of the stop codon (UGA, UAG, or UAA) and the nucleotide immediately following it are known to be important determinants.[11]
-
Cell Line Choice: While HEK293 cells are a common choice, the efficacy of this compound may vary in different cell types. It is advisable to use a cell line that is relevant to the disease being studied, if possible.
-
Statistical Analysis: Appropriate statistical analysis, such as a one-way ANOVA with post-hoc tests, should be performed to determine the significance of the observed effects.
Conclusion
The dual-luciferase reporter assay is a powerful and widely used tool for the preclinical evaluation of translational readthrough-inducing compounds like this compound. By following a well-defined protocol and being mindful of potential artifacts, researchers can obtain reliable and quantitative data on the efficacy of these promising therapeutic agents. The data generated from these assays are critical for guiding drug development efforts for a variety of genetic diseases caused by nonsense mutations.
References
- 1. Proposing a mechanism of action for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Toward a Rationale for the PTC124 (this compound) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.ee]
- 8. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for Testing Ataluren in Cystic Fibrosis Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for utilizing patient-derived organoid models to evaluate the efficacy of Ataluren for Cystic Fibrosis (CF) caused by nonsense mutations. This compound is an investigational drug designed to enable ribosomal read-through of premature termination codons (PTCs), potentially restoring the production of full-length, functional Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Patient-derived organoids, particularly intestinal organoids, have emerged as a powerful preclinical model that faithfully recapitulates individual patient CFTR function.[3][4] The primary functional readout in these models is the Forskolin-Induced Swelling (FIS) assay, which quantifies CFTR channel activity.[5] Notably, studies in organoid models indicated a lack of drug activity for this compound, which preceded and predicted the outcome of Phase III clinical trials that ultimately led to the discontinuation of its development for CF.[2][3] This document details the mechanism of action of this compound, protocols for organoid generation and the FIS assay, and guidance on data presentation and interpretation, underscoring the predictive power of organoid systems in drug development.
Mechanism of Action: this compound-Mediated Nonsense Suppression
Cystic Fibrosis can be caused by a Class I nonsense mutation, where a change in the DNA sequence creates a premature termination codon (PTC) (e.g., UGA, UAG, or UAA) within the CFTR gene's coding region.[6] This PTC signals the ribosome to halt protein synthesis prematurely, leading to a truncated, non-functional CFTR protein.[7] this compound is a small molecule designed to allow the ribosome to read through this premature stop signal, incorporating a near-cognate aminoacyl-tRNA at the PTC site and enabling the translation of a full-length, potentially functional protein.[7][8] This mechanism targets the underlying cause of the disease in patients with this specific mutation type.[4][8]
Caption: this compound's mechanism of action on a nonsense mutation.
Experimental Protocols
Protocol: Generation of Patient-Derived Intestinal Organoids
This protocol describes the generation of human intestinal organoids from rectal biopsy tissue, a standard procedure for CF research.[1][3]
Materials:
-
Rectal biopsy tissue
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Advanced DMEM/F12 medium
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Intestinal Organoid Growth Medium (containing Noggin, R-spondin-1, EGF, etc.)
-
Y-27632 ROCK inhibitor
-
Antibiotics (e.g., Primocin)
Procedure:
-
Tissue Collection & Washing: Collect rectal biopsies in a collection tube on ice. Wash the tissue 3-5 times with ice-cold PBS supplemented with antibiotics to remove mucus and contaminants.
-
Crypt Isolation: Incubate the tissue in Chelation Buffer for 30-60 minutes on a rocking platform at 4°C to release the intestinal crypts from the underlying mesenchyme.
-
Crypt Collection: Vigorously shake the tube to free the crypts. Collect the supernatant containing the crypts and centrifuge at 300 x g for 5 minutes.
-
Embedding in Matrix: Resuspend the crypt pellet in a basement membrane matrix on ice. Carefully dispense 25-50 µL droplets into the center of pre-warmed 24-well plate wells.
-
Polymerization: Invert the plate and incubate at 37°C for 10-15 minutes to allow the matrix to polymerize.
-
Culture Initiation: Add 500 µL of pre-warmed Human Intestinal Organoid Growth Medium supplemented with Y-27632 (for the first 2-3 days) and antibiotics.
-
Maintenance: Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days. Organoids should become visible within 24-48 hours and form budding structures within 7-10 days.
-
Passaging: Passage organoids every 7-10 days by mechanically disrupting them and re-plating in a fresh basement membrane matrix.
Caption: Experimental workflow from patient biopsy to data analysis.
Protocol: Forskolin-Induced Swelling (FIS) Assay with this compound
The FIS assay is the gold-standard functional readout for CFTR activity in intestinal organoids.[5][9]
Materials:
-
Established CF patient-derived intestinal organoids in a 96-well plate
-
Assay Medium (e.g., culture medium without growth factors)
-
This compound stock solution (in DMSO)
-
Forskolin (Fsk) stock solution (in DMSO)
-
Calcein Green, AM (or other live-cell fluorescent dye)
-
Automated imaging system or confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in Assay Medium. A typical concentration range to test is 0.1 µM to 20 µM. Include a vehicle control (DMSO equivalent).
-
Replace the culture medium in the organoid plate with the this compound-containing medium.
-
Incubate for 24 hours at 37°C and 5% CO₂. This allows time for potential read-through and expression of full-length CFTR.[10]
-
-
Staining:
-
On the day of the assay, add a live-cell dye like Calcein Green to each well and incubate for 30-60 minutes to fluorescently label the organoids for imaging.[10]
-
-
Imaging Setup:
-
Transfer the 96-well plate to the imaging system pre-heated to 37°C.
-
Define imaging positions for each well.
-
Acquire a baseline image (T=0) for all wells before adding Forskolin.
-
-
Forskolin Stimulation:
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to segment the fluorescent organoids and measure their total cross-sectional area at each time point.
-
Normalize the area at each time point (Tx) to the baseline area (T0) for each well (Area at Tx / Area at T0).
-
Plot the normalized area increase over time. The primary quantitative readout is the Area Under the Curve (AUC), which represents the total swelling response.[5]
-
Caption: Logic of the Forskolin-Induced Swelling (FIS) assay.
Data Presentation and Expected Outcomes
Quantitative data from FIS assays should be summarized in tables and graphs. The key metric, Area Under the Curve (AUC), integrates the magnitude and duration of the swelling response into a single value.
Expected Outcome for this compound: Based on published literature, this compound failed to induce a significant swelling response in CF patient-derived organoids with nonsense mutations.[3] This lack of in vitro efficacy correctly predicted the negative results of subsequent Phase III clinical trials. Therefore, researchers should anticipate minimal to no increase in the FIS AUC in this compound-treated organoids compared to vehicle controls.
Table 1: Representative Summary of this compound Efficacy in CF Organoid and Clinical Models
| Model System | Genotype | Treatment | Primary Endpoint | Result | Reference |
| Patient-Derived Organoids | Nonsense Mutations | This compound | Forskolin-Induced Swelling (FIS) | No significant swelling response observed | [3] |
| Phase 3 Clinical Trial | Nonsense Mutations | This compound vs. Placebo | Relative change in % predicted FEV₁ | No significant difference (-2.5% vs -5.5%) | |
| Phase 3 Clinical Trial (No inhaled aminoglycosides) | Nonsense Mutations | This compound vs. Placebo | Absolute change in average ppFEV₁ | No significant difference |
Table 2: Template for Recording Forskolin-Induced Swelling (FIS) Assay Results
| Patient ID | CFTR Genotype | Compound | Concentration (µM) | Replicate | FIS (AUC) | % of Positive Control (e.g., VX-770/VX-809) |
| CF-001 | G542X/F508del | Vehicle (DMSO) | 0.1% | 1 | ||
| CF-001 | G542X/F508del | Vehicle (DMSO) | 0.1% | 2 | ||
| CF-001 | G542X/F508del | This compound | 1.0 | 1 | ||
| CF-001 | G542X/F508del | This compound | 1.0 | 2 | ||
| CF-001 | G542X/F508del | This compound | 10.0 | 1 | ||
| CF-001 | G542X/F508del | This compound | 10.0 | 2 | ||
| CF-001 | G542X/F508del | Positive Control | 3.0 | 1 | 100% | |
| CF-001 | G542X/F508del | Positive Control | 3.0 | 2 | 100% |
Table 3: Example Data from this compound Phase 3 Clinical Trial in Duchenne Muscular Dystrophy (nmDMD) for Data Structure Reference
This table is provided as an example of how to structure clinical efficacy data and is not from a CF trial.
| Population Subgroup (nmDMD) | Treatment Group | N | Endpoint: Change in 6MWD from Baseline | Difference vs. Placebo (meters) | p-value | Reference |
| ITT Population | This compound | 184 | - | - | - | |
| Placebo | 176 | - | - | - | ||
| 6MWD 300-400m | This compound | - | -49.9 | +30.3 | 0.0310 | |
| Placebo | - | -80.2 | - | - |
Conclusion and Discussion
The application of this compound in cystic fibrosis organoid models serves as a powerful case study in modern drug development. The Forskolin-Induced Swelling assay in patient-derived organoids provides a robust, physiologically relevant platform for assessing the functional rescue of CFTR. In the case of this compound, the in vitro organoid data showing a lack of efficacy was highly predictive of the subsequent clinical trial failures.[3] This highlights the value of organoid-based theratyping to de-risk clinical development, enabling a "fail fast, fail early" approach that saves significant time and resources. While this compound did not prove effective for CF, the protocols and methodologies outlined here are critical for testing the next generation of read-through compounds and other mutation-specific therapies, advancing the goal of personalized medicine for all individuals with Cystic Fibrosis.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forskolin induced swelling (FIS) assay in intestinal organoids to guide eligibility for compassionate use treatment in a CF patient with a rare genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forskolin-induced organoid swelling is associated with long-term cystic fibrosis disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Confirmatory long-term efficacy and safety results of this compound in patients with nmDMD from Study 041, an international, randomized, double-blind, placebo-controlled, Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Confirmatory long-term efficacy and safety results of this compound in patients with nmDMD from Study 041, an international, randomized, double-blind, placebo-controlled, Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Dystrophin Following Ataluren Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of immunofluorescence (IF) staining for dystrophin in muscle tissue following treatment with ataluren. This compound (marketed as Translarna™) is a therapeutic agent designed to enable the read-through of premature termination codons (nonsense mutations) in the dystrophin gene, a common cause of Duchenne muscular dystrophy (DMD).[1][2][3][4] Accurate and reproducible quantification of dystrophin expression is a critical biomarker for assessing the efficacy of this compound and other therapies aimed at restoring dystrophin production.[5][6][7]
Introduction to this compound and Dystrophin Restoration
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence or near-absence of functional dystrophin protein.[2] Dystrophin is essential for maintaining the structural integrity of muscle fibers by linking the internal cytoskeleton to the extracellular matrix.[2] Nonsense mutations introduce a premature stop codon in the dystrophin mRNA, leading to the production of a truncated, non-functional protein.[1][2]
This compound is a small molecule that allows the ribosome to bypass these premature stop codons, enabling the synthesis of a full-length, functional dystrophin protein.[1][8] Consequently, immunofluorescence staining is a key method to visualize and quantify the restoration of dystrophin at its correct subcellular location, the sarcolemma (the muscle cell membrane).[9]
Quantitative Data Summary
The following tables summarize quantitative data from a key clinical trial assessing dystrophin expression following this compound treatment.
Table 1: Patient Response to this compound in a Phase 2a Clinical Trial [4][10][11]
| Dosage Group (mg/kg, TID) | Number of Patients | Patients with Increased Dystrophin (Qualitative) | Percentage of Responders (Qualitative) | Patients with Increased Dystrophin/Spectrin Ratio (Quantitative) | Percentage of Responders (Quantitative) | Mean Change in Dystrophin/Spectrin Ratio |
| 4, 4, 8 | 6 | 2 | 33% | Not explicitly broken down by dose | Not explicitly broken down by dose | Not explicitly broken down by dose |
| 10, 10, 20 | 20 | 8 | 40% | Not explicitly broken down by dose | Not explicitly broken down by dose | Not explicitly broken down by dose |
| 20, 20, 40 | 12 | 3 | 25% | Not explicitly broken down by dose | Not explicitly broken down by dose | Not explicitly broken down by dose |
| All Doses | 38 | 13 | 34% | 23 | 61% | 11.0% |
Table 2: In Vitro Dystrophin Expression in Myotube Cultures from Patients [10][12]
| Treatment | Number of Patient Samples | Samples with Increased Dystrophin Expression | Percentage of Responders |
| This compound (10 µg/mL) | 35 | 35 | 100% |
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining and quantification of dystrophin in muscle biopsy sections.
Protocol 1: Immunofluorescence Staining of Dystrophin in Frozen Muscle Sections
Materials:
-
Frozen muscle biopsy sections (5-10 µm thick) on charged slides
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer: 5% Goat Serum, 0.1% Triton X-100 in PBS
-
Primary Antibodies:
-
Rabbit anti-dystrophin antibody
-
Mouse anti-spectrin antibody (for sarcolemma co-localization)
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG, Alexa Fluor 488 (or other green fluorophore)
-
Goat anti-mouse IgG, Alexa Fluor 594 (or other red fluorophore)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
-
Coverslips
Procedure:
-
Tissue Preparation:
-
Allow frozen slides to equilibrate to room temperature for 30 minutes.
-
Fix the sections in cold acetone (-20°C) for 10 minutes.
-
Wash the slides three times in PBS for 5 minutes each.
-
-
Blocking and Permeabilization:
-
Incubate the sections in Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding and permeabilize the membranes.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in Blocking Buffer.
-
Incubate the sections with the diluted primary antibodies overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times in PBS for 5 minutes each to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer.
-
Incubate the sections with the diluted secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate the sections with DAPI solution for 5-10 minutes at room temperature.
-
-
Washing:
-
Wash the slides three times in PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips using an appropriate mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Image the sections using a fluorescence or confocal microscope.
-
Capture images of dystrophin (green channel), spectrin (red channel), and nuclei (blue channel).
-
Protocol 2: Quantitative Analysis of Dystrophin Immunofluorescence
This protocol outlines a method for quantifying dystrophin expression at the sarcolemma, adapted from methodologies used in clinical trials.[5][6][7]
Procedure:
-
Image Acquisition:
-
Acquire images with consistent settings (laser power, gain, exposure time) for all samples to be compared.
-
Capture multiple random fields of view per muscle section.
-
-
Image Analysis using ImageJ/Fiji or similar software:
-
Define the Sarcolemma: Use the spectrin signal (red channel) to create a region of interest (ROI) that outlines the sarcolemma of each muscle fiber. This can be done by thresholding the spectrin image to create a binary mask.
-
Measure Dystrophin Intensity: Apply the sarcolemmal ROI to the dystrophin image (green channel).
-
Quantify: Measure the mean fluorescence intensity of the dystrophin signal within the sarcolemmal ROI.
-
Normalization: To account for variations in staining and imaging, normalize the dystrophin intensity to the spectrin intensity for each fiber. The resulting value is the dystrophin:spectrin intensity ratio.
-
Data Expression: The change in dystrophin expression can be expressed as the percentage change in the dystrophin:spectrin ratio from pre-treatment to post-treatment biopsies.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Proposing a mechanism of action for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2a study of this compound-mediated dystrophin production in patients with nonsense mutation Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of dystrophin immunofluorescence in dystrophinopathy muscle specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated immunofluorescence analysis for sensitive and precise dystrophin quantification in muscle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples | PLOS One [journals.plos.org]
- 8. Therapeutic approach with this compound in Duchenne symptomatic carriers with nonsense mutations in dystrophin gene. Results of a 9-month follow-up in a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2a Study of this compound-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 2a Study of this compound-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Measuring Ataluren-Mediated Read-Through Efficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the efficiency of Ataluren (formerly PTC124), a therapeutic agent designed to promote the read-through of premature termination codons (PTCs) caused by nonsense mutations.
Introduction
This compound is a small molecule drug that enables the ribosome to read through a premature stop codon in messenger RNA (mRNA), leading to the synthesis of a full-length, functional protein.[1][2] This mechanism holds therapeutic potential for a variety of genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD) and cystic fibrosis.[3][4] Accurate and reliable measurement of this compound-mediated read-through efficiency is crucial for both basic research and clinical development. This document outlines the primary methodologies for quantifying this efficiency.
The efficacy of this compound-mediated read-through is influenced by the specific nonsense codon (UGA, UAG, or UAA) and the surrounding nucleotide sequence context.[5][6] Generally, this compound shows the highest efficacy for the UGA stop codon.[5][7]
Key Methodologies for Measuring Read-Through Efficiency
Several key experimental approaches are employed to assess the read-through efficiency of this compound. These include in vitro reporter assays, analysis of protein expression in patient-derived cells, and quantification of full-length protein in animal models.
Dual-Luciferase Reporter Assay
This is a widely used cell-based assay to quantify the read-through of a specific PTC.[5][6] It utilizes a vector containing a reporter gene (e.g., Firefly luciferase) with a premature stop codon, and a second reporter gene (e.g., Renilla luciferase) without a PTC as an internal control for transfection efficiency and cell viability.
Important Consideration: It has been reported that this compound can directly inhibit Firefly luciferase (FLuc), potentially leading to an underestimation of read-through activity.[8][9] Therefore, careful experimental design and the use of alternative reporters or orthogonal methods are recommended to validate the results.
Western Blotting
Western blotting is a standard technique to detect and quantify the amount of full-length protein restored by this compound treatment in cellular or tissue lysates.[5][10] This method provides direct evidence of protein restoration.
Immunofluorescence
Immunofluorescence allows for the visualization of the restored full-length protein within cells and its subcellular localization.[11] This qualitative or semi-quantitative method can confirm that the restored protein is correctly localized to its functional site.
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction)
While this compound's primary mechanism is at the translational level, it's important to assess mRNA levels. Nonsense mutations can lead to mRNA degradation through a process called nonsense-mediated mRNA decay (NMD).[5] While some compounds inhibit NMD, this compound's primary mode of action is not NMD inhibition.[5] RT-qPCR can be used to ensure that observed changes in protein levels are not due to transcriptional effects.
Quantitative Data Summary
The following table summarizes quantitative data on this compound-mediated read-through efficiency from various studies.
| Model System | Nonsense Mutation | This compound Concentration | Read-Through Efficiency/Protein Restoration | Reference |
| HEK293 cells with LUC reporter | TGA | ~852 ng/mL (maximum activity) | Dose-dependent read-through | [5][6] |
| HEK293 cells with LUC reporter | TAA | 2.5 µg/mL and 5 µg/mL | Small but significant increases | [5][6] |
| mdx mouse myotubes | Dystrophin (UAA) | 10 µg/mL (maximal expression) | Dose-dependent expression of full-length dystrophin | [4] |
| mdx mouse muscle | Dystrophin (UAA) | 0.2 mg single intramuscular injection | ~5% of wild-type dystrophin levels | [5] |
| mdx mouse muscle (quadriceps and tibialis anterior) | Dystrophin (UAA) | Oral/intraperitoneal administration | ~20-25% of wild-type dystrophin levels | [5] |
| Patient-derived fibroblasts (Usher Syndrome) | USH2A | 5 µg/mL | Significantly increased USH2A protein levels | [11] |
| HeLa cells with H2B-GFP reporter | UGA | 12 µM | 3- to 5-fold increase in H2B-GFP protein | [10] |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dual-luciferase reporter vector containing a PTC in the primary reporter gene (e.g., pGL3-Control with an engineered PTC)
-
Control vector with a wild-type reporter gene
-
Internal control vector (e.g., pRL-TK expressing Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PTC-containing reporter vector and the internal control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 20 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. Normalize the results to the vehicle-only control to determine the fold-change in read-through efficiency.
Protocol 2: Western Blotting for Full-Length Protein Restoration
Materials:
-
Patient-derived cells (e.g., fibroblasts or myotubes) or cells engineered to express a gene with a nonsense mutation.
-
This compound
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody specific to the full-length protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat with a range of this compound concentrations (e.g., 1 to 20 µg/mL) for 48-72 hours. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of this compound-mediated translational read-through.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Therapeutic approach with this compound in Duchenne symptomatic carriers with nonsense mutations in dystrophin gene. Results of a 9-month follow-up in a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (this compound) in a Diverse Array of Reporter Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Evaluation of Ataluren in Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ataluren in preclinical zebrafish models harboring nonsense mutations. Zebrafish are a powerful tool for studying genetic diseases and for the preclinical assessment of therapeutics due to their genetic tractability, rapid development, and optical transparency.[1][2][3] This document outlines the mechanism of action of this compound, its application in specific zebrafish models of Duchenne Muscular Dystrophy (DMD), and detailed protocols for assessing its efficacy.
Introduction to this compound and its Mechanism of Action
This compound (formerly PTC124) is a therapeutic agent designed to enable ribosomal read-through of premature termination codons (PTCs), which arise from nonsense mutations.[4][5] These mutations convert a codon for an amino acid into a stop codon (UAA, UAG, or UGA), leading to the synthesis of a truncated, nonfunctional protein.[5][6] this compound is believed to interact with the ribosome, reducing its sensitivity to the PTC and allowing a near-cognate tRNA to be incorporated, which permits the continuation of translation to produce a full-length, functional protein.[5][7] This mechanism addresses the underlying cause of genetic disorders in approximately 10-15% of patients with Duchenne MD.[8] The efficacy of this compound can vary depending on the specific stop codon, with in vitro experiments suggesting it is most effective at UGA, followed by UAG, and then UAA.[6][8]
Application Notes: Efficacy in Dystrophin-Deficient Zebrafish
Zebrafish models with mutations in the dystrophin (dmd) gene, such as the sapje mutant, serve as excellent in vivo platforms for testing this compound's efficacy.[4] These models exhibit structural and functional muscle defects analogous to human DMD.[4][9] Studies have shown that this compound can rescue muscle dysfunction in specific dystrophin-null zebrafish larvae, though its effectiveness is highly dependent on the nature of the premature termination codon.[10][11]
A notable finding is that this compound significantly improved muscle force generation in the dmdta222a mutant, which carries a TAA nonsense mutation, a stop codon previously considered least susceptible to this compound's effects.[10][11] Conversely, mutants with UGA and UAG codons (dmdpc2 and dmdpc3), predicted to be more responsive, were not affected.[10] This highlights the importance of in vivo testing, as results can contradict in vitro data.[10]
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies of this compound in various DMD zebrafish models.
| Zebrafish Model | Nonsense Mutation (PTC) | This compound Concentration | Key Endpoint | Result | Reference(s) |
| sapje | Not specified | 0.1–1 µM (Optimal: 0.5 µM) | Contractile Function (Force) | ~60% improvement in active tension at 0.5 µM. | [9][12] |
| dmdta222a | TAA | 0.5 µM | Contractile Function (Force) | Significant improvement in force generation at 6 dpf. | [10][11] |
| dmdpc3 | UAG | 0.5 µM | Contractile Function (Force) | No significant effect. | [10] |
| dmdpc2 | UGA | 0.5 µM | Contractile Function (Force) | No significant effect. | [10] |
| All tested dmd mutants | TAA, UAG, UGA | 0.5 µM | Muscle Integrity (Birefringence) | No significant effect observed at 3 dpf. | [10][11] |
Experimental Protocols
Protocol 1: this compound Treatment of Zebrafish Larvae
This protocol describes the standard procedure for administering this compound to zebrafish larvae.
Materials:
-
This compound powder (Selleck Chemicals)
-
Dimethyl sulfoxide (DMSO)
-
Zebrafish embryos from a relevant mutant line (e.g., dmdta222a)
-
Standard fish water (E3 medium)
-
Petri dishes or multi-well plates
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a 10 mmol/L stock solution.[11] Store at -20°C.
-
Embryo Preparation: At 24 hours post-fertilization (hpf), enzymatically or manually dechorionate the zebrafish embryos.[11] This enhances compound uptake.
-
Treatment Groups:
-
This compound Group: Dilute the this compound stock solution directly into the fish water to a final concentration of 0.5 µM. This has been identified as an optimal concentration in several studies.[11]
-
Vehicle Control Group: Add an equivalent volume of DMSO to the fish water to match the concentration in the treatment group (e.g., 0.005% DMSO).[11]
-
Wild-Type Control: Include untreated wild-type siblings as an additional control.
-
-
Incubation: Place the dechorionated embryos into petri dishes containing the respective solutions. Maintain a standard density of embryos (e.g., 25-50 embryos per dish).
-
Maintenance: Incubate the embryos at a standard temperature (e.g., 28.5°C). Exchange the treatment and control solutions on a daily basis to ensure consistent compound concentration and water quality.[8][11]
-
Duration: Continue the treatment until the desired endpoint for analysis (e.g., 72 hpf for birefringence, 6 dpf for force measurement).[11]
Protocol 2: Quantification of Muscle Integrity using Birefringence
Birefringence is an optical property of highly ordered structures like muscle fibers. A loss of birefringence indicates muscle damage and disorganization.
Materials:
-
This compound-treated and control larvae (72 hpf)
-
Microscope equipped with two polarizing filters
-
Imaging software (e.g., ImageJ)
Procedure:
-
Larva Mounting: Anesthetize a single larva and mount it on a microscope slide in a drop of fish water.
-
Imaging: Place the slide on the microscope stage between the two polarizing filters. Rotate one filter until the background is dark, and the muscle somites appear bright.
-
Image Acquisition: Capture a grayscale image of the larva. The brightness of the muscle tissue directly correlates with its structural integrity.[11]
-
Data Quantification:
-
Using ImageJ, select a consistent region of interest (ROI), such as the first 20 somites of the trunk musculature.[11]
-
Measure the mean gray value of all pixels within the ROI.
-
Repeat for a sufficient number of larvae in each treatment group (n > 20).
-
-
Analysis: Compare the mean gray values between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 3: Analysis of Muscle Contractile Function
This protocol provides a method for directly measuring the force generated by larval skeletal muscle, offering a direct functional assessment of treatment efficacy.
Materials:
-
This compound-treated and control larvae (e.g., 5-6 dpf)
-
Force transducer and micromanipulators
-
Platinum stimulating electrodes
-
Physiological saline solution
Procedure:
-
Larva Preparation: Euthanize a larva and carefully remove the head and yolk sac.
-
Mounting: Securely mount the larva between a fixed hook and a hook attached to a sensitive force transducer using fine sutures or pins.[11]
-
Stimulation: Place the mounted preparation in a chamber with physiological saline. Position stimulating electrodes along the body.
-
Force Measurement: Apply a supramaximal electrical stimulus (e.g., 0.5 ms duration) to elicit a single twitch contraction.[8] Record the peak isometric force generated by the transducer.
-
Data Normalization: Measure the cross-sectional area of the larva's muscle tissue to normalize the force data (calculating specific force, e.g., in kN/m²).
-
Analysis: Compare the average specific force generated by larvae from the this compound-treated group against the vehicle control group. A bell-shaped dose-response curve has been observed, where higher, non-optimal doses can impair function.[9][13]
References
- 1. Frontiers | Zebrafish Models of Neurodevelopmental Disorders: Past, Present, and Future [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Proposing a mechanism of action for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Muscle dysfunction and structural defects of dystrophin-null sapje mutant zebrafish larvae are rescued by this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. Effect of this compound on dystrophin mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Stable Cell Line for Ataluren Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataluren (formerly known as PTC124) is a therapeutic agent that enables ribosomal readthrough of premature termination codons (PTCs), also known as nonsense mutations.[1][2] This mechanism allows for the production of a full-length, functional protein in genetic disorders caused by such mutations.[2][3] To facilitate the discovery and characterization of new readthrough compounds like this compound, a robust and reliable screening platform is essential. This document provides a detailed protocol for the establishment of a stable mammalian cell line expressing a reporter gene containing a nonsense mutation. This cell line serves as a valuable tool for quantifying the readthrough efficiency of this compound and other potential therapeutic compounds in a high-throughput screening format.
The generation of a stable cell line involves the integration of a foreign gene into the host cell's genome, ensuring consistent and long-term expression of the gene of interest.[4][5] This approach offers significant advantages over transient transfection by providing a homogenous cell population, which increases experimental reproducibility and eliminates variability associated with repeated transient transfections.[6][7]
Core Principles
The screening system relies on a dual-luciferase reporter vector. This vector is engineered to contain a Renilla luciferase gene followed by a premature termination codon (PTC) and then a firefly luciferase gene. In the absence of a readthrough-promoting compound, translation terminates at the PTC, and only Renilla luciferase is expressed. When a compound like this compound is present, it facilitates the readthrough of the PTC, leading to the expression of the downstream firefly luciferase.[8][9] The ratio of firefly to Renilla luciferase activity provides a quantitative measure of readthrough efficiency.
Experimental Workflow and Methodologies
The overall process for generating a stable cell line for this compound screening involves several key stages: vector construction, transfection of the host cell line, selection of stably transfected cells, and clonal isolation and characterization.[6][10]
Diagram: Experimental Workflow for Stable Cell Line Generation
Caption: Workflow for generating and validating a stable cell line for this compound screening.
Protocol 1: Generation of a Stable Reporter Cell Line
This protocol outlines the steps for creating a stable cell line. It is crucial to maintain sterile conditions throughout the procedure.
1.1. Vector Preparation
-
Vector Design: A dual-luciferase reporter plasmid is required. The vector should contain a strong constitutive promoter (e.g., CMV or EF-1α) driving the expression of the Renilla luciferase gene, followed by a premature termination codon (e.g., UGA), and then the firefly luciferase gene. The vector must also contain a selectable marker, such as a gene conferring resistance to an antibiotic like puromycin, neomycin (G418), or hygromycin B.[11][12]
-
Plasmid Purification: Purify the plasmid DNA using a commercially available endotoxin-free plasmid maxiprep kit to ensure high-purity DNA for transfection.
-
Linearization: For enhanced genomic integration, linearize the plasmid DNA by digesting it with a restriction enzyme that cuts at a single site outside of the expression cassette and selectable marker gene.[13] Purify the linearized DNA using a PCR purification kit or by ethanol precipitation.
1.2. Host Cell Culture
-
Cell Line Selection: Choose a host cell line that is easy to transfect and culture, such as HEK293 or CHO cells.[14]
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before transfection.
1.3. Determination of Antibiotic Selection Concentration (Kill Curve)
Before transfection, it is essential to determine the minimum antibiotic concentration required to kill all non-transfected cells.
-
Plate the host cells at a low density (e.g., 20-30% confluency) in a multi-well plate.
-
The following day, replace the medium with fresh medium containing a range of concentrations of the chosen selection antibiotic (e.g., puromycin, G418). Include a no-antibiotic control.
-
Incubate the cells for 7-10 days, replacing the selective medium every 2-3 days.
-
Monitor the cells for viability. The lowest concentration that results in complete cell death after 7-10 days is the optimal concentration for selection.
| Selection Agent | Typical Concentration Range for Kill Curve |
| Puromycin | 0.5 - 10 µg/mL |
| G418 (Geneticin) | 100 - 1000 µg/mL |
| Hygromycin B | 50 - 500 µg/mL |
| Zeocin™ | 50 - 400 µg/mL |
1.4. Transfection
-
The day before transfection, plate the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, use a lipid-based transfection reagent (e.g., Lipofectamine®) or electroporation to introduce the linearized plasmid DNA into the cells, following the manufacturer's protocol.[13][15]
1.5. Selection of Stable Transfectants
-
48 hours post-transfection, passage the cells into larger culture vessels (e.g., 10 cm dishes) at various dilutions (e.g., 1:10, 1:20).[11]
-
Add the pre-determined optimal concentration of the selection antibiotic to the culture medium.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the selection pressure.[16]
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should become visible.
1.6. Clonal Isolation and Expansion
-
Limiting Dilution: To isolate single clones, perform limiting dilution.[10] Briefly, trypsinize the mixed population of resistant colonies and perform serial dilutions to a final concentration of approximately 0.5 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. According to Poisson distribution, approximately one-third of the wells should contain a single cell.
-
Incubate the plates and monitor for the growth of single colonies.
-
Once colonies are established, expand them into larger vessels.
Protocol 2: this compound Screening using the Stable Reporter Cell Line
This protocol describes the use of the generated stable cell line to screen for this compound's readthrough activity.
2.1. Cell Plating
-
Plate the stably transfected clonal cell line in a 96-well white, clear-bottom plate at an optimal density to ensure the cells are in the logarithmic growth phase during the assay.
2.2. Compound Treatment
-
Prepare serial dilutions of this compound and any other test compounds in the appropriate cell culture medium.
-
Add the compounds to the cells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., an aminoglycoside like G418) if desired.
2.3. Dual-Luciferase Reporter Assay
-
After the incubation period, perform a dual-luciferase reporter assay using a commercially available kit (e.g., Dual-Glo® Luciferase Assay System, Promega).
-
First, measure the firefly luciferase activity.
-
Then, add the reagent to quench the firefly signal and activate the Renilla luciferase signal, and measure the Renilla luciferase activity.
-
Use a luminometer to measure the light output.
2.4. Data Analysis
-
Calculate the readthrough efficiency by determining the ratio of firefly luciferase activity to Renilla luciferase activity for each well.
-
Normalize the results to the vehicle control to determine the fold-increase in readthrough.
| Parameter | Example Value |
| This compound Concentration Range | 0.1 - 20 µM |
| Incubation Time | 24 - 48 hours |
| Expected Fold Induction (this compound) | 2- to 10-fold over vehicle |
| Vehicle Control | DMSO (e.g., 0.1%) |
Mechanism of this compound Action
This compound promotes the readthrough of premature termination codons by interacting with the ribosome.[2][3] It is thought to decrease the sensitivity of the ribosome to the PTC, allowing a near-cognate tRNA to be incorporated at the site of the nonsense mutation, which permits the continuation of translation to produce a full-length protein.[17]
Diagram: this compound's Mechanism of Action
Caption: Mechanism of this compound-mediated readthrough of a premature termination codon (PTC).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal DNA quality/quantity, unhealthy cells, inefficient transfection reagent. | Use high-purity, endotoxin-free DNA. Ensure cells are healthy and at the correct confluency. Optimize the DNA:reagent ratio. |
| No antibiotic-resistant colonies | Antibiotic concentration too high, inefficient transfection, inactive selectable marker. | Perform a kill curve to determine the optimal antibiotic concentration. Confirm plasmid integrity and transfection efficiency. |
| High background in luciferase assay | Leaky expression from the reporter construct, endogenous luciferase activity. | Screen multiple clones to find one with a low basal firefly luciferase signal. Use a reporter lysis buffer that minimizes background. |
| Low signal-to-noise ratio | Low readthrough efficiency, suboptimal assay conditions. | Optimize compound concentration and incubation time. Ensure the use of a sensitive luminometer. |
By following these detailed protocols and application notes, researchers can successfully establish a robust stable cell line for the screening and characterization of nonsense mutation readthrough compounds like this compound. This cellular model provides a valuable and reproducible platform for drug discovery efforts in the field of genetic diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. Types of Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. addgene.org [addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. Extended stop codon context predicts nonsense codon readthrough efficiency in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Cell Line Construction Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. Stable Cell Line Generation | Thermo Fisher Scientific - PL [thermofisher.com]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 15. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 16. origene.com [origene.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ataluren Concentration for Maximizing Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Ataluren (also known as PTC124) concentration to maximize the expression of full-length proteins from genes containing nonsense mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule drug designed to enable the ribosome to read through premature termination codons (PTCs) in messenger RNA (mRNA).[1][2][3] Nonsense mutations introduce these PTCs (UAA, UAG, or UGA) into the coding sequence, leading to the production of truncated, non-functional proteins.[4][5] this compound is believed to interact with the ribosome, facilitating the recruitment of near-cognate transfer RNAs (tRNAs) to the PTC site. This action suppresses the premature stop signal and allows for the incorporation of an amino acid, enabling the synthesis of a full-length, functional protein.[1][6]
Q2: At what starting concentration should I begin my experiments?
Based on in vitro studies, a starting concentration range of 0.5 µg/mL to 10 µg/mL is recommended for cell culture experiments.[4] More specifically, a minimal concentration of 0.01–0.1 μM (approximately 2.8–28 ng/mL) has shown discernible readthrough activity, with maximal activity observed around 3 μM (approximately 852 ng/mL) in cell-free assays.[4][5] For cultured myotubes from the mdx mouse model, maximal dystrophin expression was seen at 10 µg/mL.[7]
Q3: How long should I treat my cells with this compound?
Continuous exposure to effective concentrations of this compound is important for maximizing its activity.[5] In cell culture experiments, treatment durations have ranged from 24 hours to 9 days. For example, exposure of patient-derived myotubes to 10 μg/mL this compound for nine days resulted in increased dystrophin expression.[4][8] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific cell type and protein of interest.
Q4: Does this compound work on all types of nonsense mutations?
This compound promotes the readthrough of all three nonsense codons (UGA, UAG, and UAA).[4][5] Its efficiency can vary depending on the stop codon, with studies suggesting it is most effective at UGA, followed by UAG, and then UAA, which correlates inversely with the established termination efficiencies of these codons.[5] However, some in vivo studies in zebrafish have shown a significant effect on a UAA-carrying mutant, contradicting some in vitro findings and suggesting that the efficacy can be context-dependent.[9]
Q5: Is this compound toxic to cells at high concentrations?
While preclinical studies have shown no obvious toxicity at doses up to 1500 mg/kg in rats and dogs, some in vitro experiments have indicated that very high concentrations can have toxic effects.[8] For instance, a concentration of 75 μg/mL resulted in reduced expression of a full-length protein in transfected cells due to toxicity.[8] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no protein expression | - Suboptimal this compound concentration.- Insufficient treatment duration.- The specific nonsense mutation or its surrounding sequence context is not permissive to readthrough.- Low mRNA levels of the target gene. | - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µg/mL to 20 µg/mL).- Increase the duration of treatment (e.g., 48 hours, 72 hours, or longer).- Verify the expression of the target mRNA using RT-qPCR. This compound does not alter mRNA levels.[4]- Consider that the efficiency of readthrough can be influenced by the sequence context surrounding the PTC. |
| Bell-shaped dose-response curve observed (decreased protein expression at higher concentrations) | - This is a known phenomenon with this compound observed in live cells.[5][8] The exact mechanism is not fully elucidated but may involve interactions with cellular components not present in cell-free assays.[4][8] | - This is an expected outcome in some cellular systems. The optimal concentration will be at the peak of the curve, not the highest concentration tested.- Carefully titrate the this compound concentration to identify the peak of the dose-response curve for your system. |
| Inconsistent results between experiments | - Variability in cell passage number or confluency.- Degradation of this compound in solution.- Inconsistent treatment timing or duration. | - Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.- Prepare fresh this compound solutions for each experiment from a powdered stock.- Ensure precise timing and duration of this compound exposure. |
| High background in protein detection assays (e.g., Western blot) | - Non-specific antibody binding.- High this compound concentration causing off-target effects. | - Optimize your Western blot protocol (e.g., blocking conditions, antibody concentrations).- Include appropriate controls, such as untreated cells and cells treated with a vehicle control.- Re-evaluate the this compound concentration to ensure it is within the optimal range. |
Quantitative Data on this compound Concentration and Protein Expression
The following tables summarize quantitative data from various studies to provide a reference for designing experiments.
Table 1: In Vitro Dose-Response Data for Dystrophin Expression in mdx Mouse Myotubes
| This compound Concentration (µg/mL) | Dystrophin Expression Level | Reference |
| 0.6 - 3 | Dose-dependent increase | [4] |
| 5 | Most efficient readthrough | [4] |
| 10 | No further increase from 5 µg/mL | [4] |
Table 2: Clinical Trial Dosage Regimens for Duchenne Muscular Dystrophy (DMD) Patients
| Dosage Regimen (three times daily) | Total Daily Dose (mg/kg) | Study Phase | Reference |
| 4, 4, 8 mg/kg | 16 mg/kg | Phase 2a | [3] |
| 10, 10, 20 mg/kg | 40 mg/kg | Phase 2a, Phase 2b | [3][10] |
| 20, 20, 40 mg/kg | 80 mg/kg | Phase 2a, Phase 2b | [3][10] |
Note: The lower dose regimen (10, 10, 20 mg/kg) was found to be more effective in some clinical trial endpoints than the higher dose, consistent with the bell-shaped dose-response curve.[8][11]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration in Cell Culture
-
Cell Seeding: Plate the cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of protein extraction.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in a cell culture medium to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µg/mL).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 48 hours). This duration may need to be optimized.
-
Protein Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Protein Quantification and Analysis: Determine the total protein concentration in each lysate. Analyze the expression of the target protein by Western blot or another quantitative method like ELISA or mass spectrometry.
-
Data Analysis: Quantify the protein expression levels for each this compound concentration and plot the results to determine the optimal concentration that yields the maximum protein expression.
Protocol 2: Western Blot Analysis of Readthrough-Mediated Protein Expression
-
Sample Preparation: Prepare cell lysates as described in Protocol 1.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the C-terminus of the full-length target protein overnight at 4°C.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of this compound in overcoming premature termination codons.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low protein expression with this compound.
References
- 1. pnas.org [pnas.org]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. Phase 2a Study of this compound-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Research Validates Translarna's™ (this compound) Mechanism of Action to Promote Readthrough of Nonsense Mutations and Produce Full-length Functional Protein | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 7. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on dystrophin mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Ataluren solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ataluren in cell culture media. Find troubleshooting tips and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound has low solubility in water (<1 μg/mL) but is readily soluble in dimethyl sulfoxide (DMSO) at concentrations of at least 52 mg/mL.[1][2] Therefore, DMSO is the recommended solvent for preparing stock solutions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO to achieve a desired concentration, for example, 10 mM. Gentle warming at 37°C and vortexing can aid in dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: How do I dilute the DMSO stock solution into my cell culture medium without precipitation?
A3: Due to this compound's hydrophobic nature, it can precipitate when diluted into aqueous solutions like cell culture media. To minimize precipitation, a stepwise dilution approach is recommended. Additionally, ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound in cell culture media at 37°C?
A4: While specific quantitative data on the stability of this compound in common cell culture media like DMEM or RPMI at 37°C over extended periods (e.g., 24-72 hours) is not extensively documented in publicly available literature, it is known to be degradable in acidic and alkaline methanolic solutions.[3] It is best practice to prepare fresh dilutions of this compound in media for each experiment or to limit the storage of working solutions at 37°C to the duration of the experiment. One study demonstrated the stability of an oily formulation of this compound for up to 60 days.[4][5]
Q5: What are the typical working concentrations of this compound in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell type and the specific nonsense mutation being studied. However, concentrations in the range of 0.5 µg/mL to 10 µg/mL have been used in primary muscle cell cultures.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | High final concentration of this compound, rapid dilution, or high final DMSO concentration. | Perform a serial dilution of the DMSO stock in cell culture medium. Ensure the final DMSO concentration is below 0.5%. Prepare the final dilution immediately before adding it to the cells. |
| Inconsistent experimental results | Degradation of this compound in working solutions, or variability in cell passage number or health. | Prepare fresh this compound-containing media for each experiment. Use cells within a consistent passage number range and ensure high cell viability before starting the experiment. |
| Observed cytotoxicity | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the IC50 of this compound in your cell line. Ensure the final DMSO concentration in your vehicle control and treated wells is identical and non-toxic. |
| No read-through activity observed | Cell line not responsive, incorrect nonsense mutation, or suboptimal this compound concentration. | Confirm the presence of a nonsense mutation in your gene of interest. Perform a dose-response experiment to find the optimal this compound concentration. Consider using a positive control cell line with a known response to this compound. |
| Discrepancies with luciferase reporter assays | This compound may have off-target effects on firefly luciferase, potentially leading to misleading results.[6][7] | Use a dual-luciferase reporter system with an internal control (e.g., Renilla luciferase) to normalize the firefly luciferase signal.[7] Consider using an alternative reporter system, such as a GFP-based reporter, to confirm findings.[8] |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| Water | < 1 µg/mL | [6] |
| DMSO | ≥ 52 mg/mL | [1] |
Table 2: Common Experimental Concentrations
| Cell Type | Concentration Range | Reference |
| Primary muscle cells | 0.5 - 10 µg/mL | [6] |
| HEK293 cells | ~5 µM | |
| Zebrafish embryos | 0.5 µmol/L |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
To achieve a final concentration of 10 µM in your cell culture experiment, first, create an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium (1:100 dilution, resulting in a 100 µM solution). Mix thoroughly by gentle pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well (1:10 dilution), resulting in a final concentration of 10 µM this compound and 0.1% DMSO.
-
Prepare a vehicle control with the same final concentration of DMSO (0.1%) in the cell culture medium.
Protocol 2: Read-Through Efficiency Assessment using a Dual-Luciferase® Reporter Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells transiently or stably expressing a dual-luciferase reporter vector (e.g., psiCHECK™-2) with a nonsense mutation in the Renilla or firefly luciferase gene.
-
This compound stock solution (10 mM in DMSO).
-
Cell culture medium.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Following incubation, lyse the cells and measure firefly and Renilla luciferase activities according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.[7]
-
Calculate the read-through efficiency by normalizing the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in this compound-treated wells to the vehicle control.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is for a 96-well plate format.
Materials:
-
Cells of interest.
-
This compound stock solution (10 mM in DMSO).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density for a 72-hour incubation period.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Incubate the plate for a further 15 minutes with shaking.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound in overcoming premature termination codons.
Caption: General experimental workflow for assessing this compound in cell culture.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 6. In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
Technical Support Center: Protocol Refinement for Consistent Ataluren Results In Vivo
Welcome to the technical support center for Ataluren in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound promotes the ribosomal read-through of premature termination codons (PTCs) in messenger RNA (mRNA).[1] In genetic disorders caused by nonsense mutations, a change in the DNA sequence introduces a premature stop signal (UAA, UAG, or UGA) in the mRNA. This leads to the production of a truncated, non-functional protein. This compound allows the ribosome to bypass this premature stop codon and continue translation, resulting in the synthesis of a full-length, functional protein.[1] It is believed to achieve this by interacting with the ribosome to facilitate the recruitment of near-cognate tRNAs, which suppresses the nonsense mutation.
Q2: What is the "bell-shaped" dose-response curve observed with this compound, and how can I avoid it?
A2: The bell-shaped dose-response curve is a phenomenon where the therapeutic effect of this compound increases with dose up to an optimal concentration, after which higher doses lead to a decrease in efficacy.[2][3] This has been observed in both in vitro and in vivo studies, including in the mdx mouse model.[2][3] The exact mechanism for this is not fully understood but may involve interactions with cellular components at higher concentrations that are not present in cell-free assays.[2] To mitigate this, it is crucial to perform a thorough dose-response study in your specific animal model to identify the optimal therapeutic window. Starting with doses reported in the literature for similar models (e.g., 10-20 mg/kg/day in mice) and testing both lower and higher dose ranges is recommended.
Q3: Are there any known drug interactions with this compound?
A3: Yes, co-administration of aminoglycoside antibiotics (e.g., gentamicin, tobramycin) can interfere with this compound's mechanism of action and reduce its read-through efficiency.[2][4] This is a critical consideration in animal studies where antibiotics may be used to prevent or treat infections. If antibiotic use is necessary, consider alternatives to aminoglycosides.
Q4: How is this compound metabolized and excreted in common animal models?
A4: In mice and rats, this compound is primarily metabolized through glucuronidation.[5] After oral administration, a significant portion of the drug and its metabolites are excreted in the feces, with biliary secretion being a major route of elimination in rats.[5] Phase I metabolism is negligible.[5]
Q5: What is the recommended formulation and route of administration for this compound in mice?
A5: this compound is typically administered orally. For preclinical studies, it can be formulated as a suspension in a suitable vehicle. One common approach is to suspend the granules in a liquid or semi-solid food.[6] For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose can be used. It's important to ensure the formulation is stable and homogenous to ensure consistent dosing.
Troubleshooting Guides
Inconsistent Dystrophin Expression in Western Blots
| Problem | Possible Cause | Solution |
| Weak or No Dystrophin Signal | Insufficient protein load | Increase the amount of total protein loaded per well (at least 20-30 µg for whole-cell extracts).[7] |
| Low primary antibody concentration | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8][9] | |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.[10] | |
| Low dystrophin expression in the sample | Use a positive control from a wild-type animal to confirm antibody and system functionality. | |
| High Background | Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA).[8][10] |
| High antibody concentration | Reduce the concentration of the primary or secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps with a buffer containing a mild detergent like Tween-20.[10] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody or perform antibody titration to find the optimal concentration. |
| Protein degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Variable Results in Immunohistochemistry (IHC) for Dystrophin
| Problem | Possible Cause | Solution |
| Weak or No Staining | Inadequate antigen retrieval | Optimize antigen retrieval method (heat-induced or enzymatic). |
| Low primary antibody concentration | Increase antibody concentration or incubation time. | |
| Tissue fixation issues | Ensure proper and consistent fixation of muscle tissue immediately after collection. Formalin-fixed, paraffin-embedded tissue can be used, but may require specific protocols.[11][12] | |
| High Background | Non-specific antibody binding | Use a blocking solution appropriate for your tissue and antibodies. |
| Incomplete washing | Thoroughly wash slides between antibody incubation steps. | |
| Patchy or Uneven Staining | Uneven tissue processing | Ensure consistent tissue sectioning and processing. |
| Revertant fibers in mdx mice | Be aware that mdx mice can have revertant muscle fibers that express some dystrophin, which can lead to patchy staining independent of treatment.[13] |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies with this compound in the mdx mouse model, a common animal model for Duchenne muscular dystrophy.
Table 1: this compound Pharmacokinetics in Rodents
| Parameter | Mouse | Rat |
| Primary Metabolism Route | Glucuronidation[5] | Glucuronidation[5] |
| Primary Excretion Route | Feces (~54%), Urine (~39%)[5] | Feces (~70-72%), Urine (~17-21%)[5] |
| Major Metabolite | This compound acyl glucuronide[5] | This compound acyl glucuronide[5] |
Table 2: Dystrophin Restoration in mdx Mice with this compound Treatment
| Treatment Group | Dose | Duration | Tissue | Dystrophin Level (% of Wild-Type) | Reference |
| This compound | 0.2 mg (intramuscular) | Single dose | Tibialis Anterior | ~5% | [2] |
| This compound | Not specified (oral) | Not specified | Tibialis Anterior, Diaphragm, Heart | Visible by IHC | [2] |
Table 3: Functional Improvement in mdx Mice with this compound Treatment
| Endpoint | This compound-treated mdx Mice | Untreated mdx Mice | Wild-Type Mice | Reference |
| Serum Creatine Kinase (U/L) | 6440 ± 2507 | 85 ± 75 | Not Applicable | [14] |
| Body Weight (g) at 20-22 weeks | 24.89 ± 0.88 | 22.12 ± 1.05 | Not Applicable | [14] |
Experimental Protocols
Western Blot for Dystrophin Quantification in Mouse Muscle
-
Tissue Homogenization:
-
Excise and snap-freeze muscle tissue in liquid nitrogen.
-
Homogenize the frozen tissue in a lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Load 20-30 µg of total protein per lane on a large format polyacrylamide gel.
-
Include a molecular weight marker and a positive control (lysate from wild-type muscle).
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for dystrophin overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 7.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensity using densitometry software. Normalize dystrophin signal to a loading control (e.g., GAPDH or α-tubulin).
-
Immunohistochemistry for Dystrophin in Mouse Muscle
-
Tissue Preparation:
-
Embed fresh muscle tissue in optimal cutting temperature (OCT) compound and snap-freeze in isopentane cooled by liquid nitrogen.
-
Store frozen blocks at -80°C.
-
Cut 8-10 µm thick cryosections and mount on charged slides.
-
-
Fixation and Permeabilization:
-
Air-dry the sections for 30 minutes.
-
Fix with cold acetone or paraformaldehyde.
-
Permeabilize with a detergent-based buffer (e.g., PBS with 0.1% Triton X-100).
-
-
Blocking:
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against dystrophin overnight at 4°C.
-
-
Washing:
-
Wash slides three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash slides as in step 5.
-
Counterstain nuclei with DAPI.
-
Mount with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Visualizations
Caption: Mechanism of action of this compound in overcoming a premature termination codon (PTC).
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Disposition of this compound after Oral Administration to Mice, Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and Stability of this compound Eye Drop Oily Solution for Aniridia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. [PDF] Dystrophin Immunohistochemistry in Muscular Dystrophies on Formalin Fixed Paraffin Embedded Tissue | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ataluren and Novel Translational Read-Through Inducing Drugs (TRIDs)
This guide provides a detailed comparison of Ataluren (Translarna™) with other novel Translational Read-Through Inducing Drugs (TRIDs). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. The guide covers mechanisms of action, summaries of quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.
Introduction to Translational Read-Through Therapy
Approximately 11-12% of all inherited genetic disorders are caused by nonsense mutations.[1][2] These mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the synthesis of a truncated, nonfunctional protein.[2][3] Translational Read-Through Inducing Drugs (TRIDs) are a class of small molecules designed to enable the ribosome to bypass these PTCs, allowing for the translation of a full-length, functional protein.[1][4] This therapeutic strategy aims to restore protein function without altering the patient's genome.[5]
The first molecules identified with read-through capabilities were aminoglycoside antibiotics.[3][6] However, their clinical use is limited by toxicity. The discovery of non-aminoglycoside compounds like this compound has opened new avenues for developing safer and more effective TRIDs.[3]
Mechanism of Action of TRIDs
TRIDs function by interacting with the ribosomal machinery to decrease the efficiency of translation termination at PTCs. This allows a near-cognate aminoacyl-tRNA (aa-tRNA) to be incorporated at the site of the nonsense codon, permitting the ribosome to continue translation to the normal stop codon.[7][8] The two major classes of TRIDs, this compound and aminoglycosides, achieve this through distinct mechanisms.[9]
Comparative Analysis of TRIDs
This section compares this compound with aminoglycosides and the next-generation investigational TRID, ELX-02.
This compound is an orally administered, non-aminoglycoside small molecule developed by PTC Therapeutics.[4] It is conditionally approved in the European Union for the treatment of nonsense mutation Duchenne muscular dystrophy (nmDMD) in ambulatory patients aged two years and older.[4][10]
-
Mechanism of Action: this compound promotes the read-through of PTCs by inhibiting release factor-dependent termination of protein synthesis.[6][9] It allows the ribosome to become less sensitive to the premature stop signal, enabling the insertion of a near-cognate tRNA and continuation of translation.[4][11] Its mechanism is considered orthogonal to that of aminoglycosides.[9] this compound shows the highest activity for the UGA stop codon.[3][12]
-
Safety Profile: this compound is generally well-tolerated.[13][14] Common adverse effects reported in clinical trials include vomiting, diarrhea, nausea, headache, and abdominal pain.[11] It is contraindicated for use with intravenous aminoglycosides, as they can interfere with its mechanism and increase the risk of nephrotoxicity.[11]
Aminoglycosides are a class of antibiotics that were the first compounds shown to induce PTC read-through.[6] While effective in preclinical models, their clinical application for genetic diseases is severely limited by significant toxicity.
-
Mechanism of Action: Aminoglycosides bind to the decoding site of ribosomal RNA in both prokaryotic and eukaryotic ribosomes.[7] This binding induces a conformational change that reduces the ribosome's proofreading ability, increasing the misincorporation of near-cognate tRNAs at the PTC.[7][9] This mechanism differs from this compound's, as it directly promotes misreading rather than primarily inhibiting termination factor activity.[9]
-
Safety Profile: The primary concern with aminoglycosides is toxicity, including nephrotoxicity (kidney damage) and ototoxicity (hearing loss), which limits their long-term use for chronic genetic disorders.[15][16]
To overcome the limitations of traditional aminoglycosides, next-generation TRIDs are in development.
-
ELX-02 (Aptevo™): Developed by Eloxx Pharmaceuticals, ELX-02 is a synthetic aminoglycoside analog designed to have greater selectivity for eukaryotic ribosomes over prokaryotic or mitochondrial ribosomes.[17][18] This selectivity is intended to increase read-through activity while reducing the off-target effects and toxicity associated with conventional aminoglycosides.[17][18] ELX-02 has shown promise in preclinical models of cystic fibrosis and cystinosis and has been evaluated in Phase 2 clinical trials.[19][20]
-
NV-Compounds: A series of new oxadiazole-core TRIDs (e.g., NV848, NV914, NV930) have demonstrated read-through activity in in-vitro models of cystic fibrosis and Shwachman-Diamond syndrome.[8] Studies suggest these compounds act specifically on PTCs with undetectable effects on normal termination codons, indicating a potentially favorable safety profile.[8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other TRIDs.
Table 1: Mechanism of Action and Selectivity
| Feature | This compound | Aminoglycosides (Gentamicin/G418) | ELX-02 |
| Primary Mechanism | Inhibits release factor-dependent termination[9] | Promotes near-cognate tRNA mispairing[7][9] | Promotes near-cognate tRNA incorporation[17][18] |
| Molecular Target | Eukaryotic Ribosome (indirectly affects termination)[21] | Ribosomal RNA (A-site)[7] | Eukaryotic Ribosomal RNA (A-site)[17][18] |
| Stop Codon Preference | UGA > UAG > UAA[3][12] | Context-dependent, generally UGA is most responsive[22] | Effective on multiple PTCs including G542X (UGA)[20] |
| Selectivity | Selective for PTCs over normal stop codons[4] | Lower selectivity, can cause read-through of normal stop codons | Designed for higher selectivity for eukaryotic vs. mitochondrial/prokaryotic ribosomes[17][18] |
Table 2: Clinical Efficacy of this compound in nmDMD (Phase 3 Trials)
| Endpoint | Study 020 (ACT DMD)[14] | Study 041[23][24] | Meta-Analysis (Study 007 & 020)[25] |
| Primary Outcome | Change in 6-Minute Walk Distance (6MWD) at Week 48 | Slope of 6MWD change over 72 weeks | Change in 6MWD at Week 48 |
| Result (ITT Population) | 31.3 m difference vs. placebo (post-hoc p=0.056)[14] | 21% slowing in rate of decline vs. placebo (p=0.0248)[23][24] | +17.2 m benefit vs. placebo (p=0.0473)[25] |
| Result (Subgroup: 300-400m 6MWD) | Not primary endpoint | 30% slowing in rate of decline vs. placebo (p=0.0310)[23][24] | +43.9 m benefit vs. placebo (p=0.0008)[25] |
| Timed Function Tests | Meaningful differences favoring this compound[14] | Significant benefit in 10m walk/run and 4-stair climb[24] | Significant benefit in 4-stair climb and descent[25] |
Table 3: Preclinical & Phase 1/2 Efficacy of Novel TRIDs
| Drug | Disease Model | Assay | Result |
| Gentamicin | Cystic Fibrosis (CF) cells | cAMP-stimulated Cl- conductance | Functional improvement of CFTR protein[7] |
| Gentamicin | NIH3T3 cells (65 nonsense mutations) | Luciferase Reporter Assay | Read-through levels up to 0.5% after treatment[22] |
| ELX-02 | CF (G542X) patient organoids | Organoid Swelling Assay (CFTR function) | Significant increase in CFTR-dependent swelling[20] |
| ELX-02 | CF (G542X) mouse model | Ussing Chamber (CFTR function) | Increased CFTR activity in intestinal tissue[26] |
| ELX-02 | DMS-114 cells (TP53 nonsense mutation) | Western Blot | Increased full-length p53 protein expression[18][19] |
Table 4: Safety and Tolerability Profile
| Drug/Class | Key Advantages | Key Limitations / Adverse Events |
| This compound | Orally bioavailable, generally well-tolerated[14][21] | Vomiting, diarrhea, nausea, headache[11]. Contraindicated with IV aminoglycosides. |
| Aminoglycosides | Potent read-through in vitro | High risk of nephrotoxicity and ototoxicity[15][16]. Poor oral bioavailability. |
| ELX-02 | Designed for reduced toxicity compared to traditional aminoglycosides[17] | Investigational stage; full long-term safety profile not yet established. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the efficacy of different TRIDs.
This is the most common in vitro method to quantify the read-through efficiency of a PTC.
-
Vector Construction: A plasmid vector is engineered to contain two luciferase reporter genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc). The RLuc gene serves as an internal control for transfection efficiency and general translation levels. The FLuc gene is placed downstream and is preceded by a nonsense mutation (e.g., UGA) within its coding sequence.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, NIH3T3) is cultured under standard conditions. The cells are then transfected with the dual-luciferase reporter plasmid.
-
TRID Treatment: After transfection, the cells are treated with varying concentrations of the TRID (e.g., this compound, Gentamicin) or a vehicle control for a defined period (e.g., 24-48 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and the activities of both RLuc and FLuc are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Read-through efficiency is calculated as the ratio of FLuc activity to RLuc activity. This ratio is then normalized to the vehicle control to determine the fold-increase in read-through induced by the drug.[22]
This method confirms that read-through results in the production of a full-length protein.
-
Cell Culture and Treatment: Patient-derived cells (e.g., fibroblasts, muscle cells) or engineered cell lines containing an endogenous nonsense mutation are cultured and treated with the TRID for an appropriate duration.
-
Protein Extraction: Cells are harvested and lysed in a buffer containing protease inhibitors to extract total protein. Protein concentration is quantified using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-dystrophin, anti-CFTR). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection and Quantification: The signal is detected using a chemiluminescent substrate. The intensity of the band corresponding to the full-length protein is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
Functional assays are critical to determine if the restored protein is active. The specific assay depends on the disease.
-
Duchenne Muscular Dystrophy (Clinical): The 6-Minute Walk Test (6MWT) is a primary functional endpoint in clinical trials. It measures the distance a patient can walk on a flat, hard surface in 6 minutes. A slowing in the decline of this distance is considered a clinically meaningful outcome.[14][23]
-
Cystic Fibrosis (Preclinical): The Ussing Chamber assay measures ion transport across an epithelial cell monolayer. For CF models, it is used to quantify chloride conductance, which is a direct measure of CFTR protein function.[7] The Organoid Swelling Assay uses patient-derived intestinal organoids; functional CFTR protein allows for fluid secretion into the organoid lumen, causing them to swell in response to forskolin stimulation, which can be quantified by microscopy.[20]
References
- 1. Targeting Nonsense Mutations in Diseases with Translational Read-Through-Inducing Drugs (TRIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. Strategies against Nonsense: Oxadiazoles as Translational Readthrough-Inducing Drugs (TRIDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Advances in therapeutic use of a drug-stimulated translational readthrough of premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aminoglycoside-induced mutation suppression (stop codon readthrough) as a therapeutic strategy for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. pnas.org [pnas.org]
- 10. scienceopen.com [scienceopen.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Ototoxicity of Non-aminoglycoside Antibiotics [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. eloxxpharma.com [eloxxpharma.com]
- 19. tandfonline.com [tandfonline.com]
- 20. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin | PLOS Genetics [journals.plos.org]
- 23. neurology.org [neurology.org]
- 24. Confirmatory long-term efficacy and safety results of this compound in patients with nmDMD from Study 041, an international, randomized, double-blind, placebo-controlled, Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. becarispublishing.com [becarispublishing.com]
- 26. eloxxpharma.com [eloxxpharma.com]
Quantitative PCR in the Evaluation of Ataluren's Impact on Target mRNA Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative PCR (qPCR) data to assess the effects of Ataluren on target mRNA levels. This compound is a therapeutic agent designed to enable the read-through of premature termination codons (PTCs) that arise from nonsense mutations, a type of genetic defect responsible for numerous inherited diseases such as Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF).[1][2][3][4][5] Its primary mechanism of action is to interact with the ribosome, allowing for the insertion of a near-cognate tRNA at the site of the nonsense codon and the synthesis of a full-length, functional protein.[6][7][8]
A critical aspect of understanding this compound's function is to confirm that its effect is post-transcriptional, meaning it acts on the translation process without altering the levels of the target mRNA.[7][8] Quantitative PCR is the gold-standard method for this verification. This guide summarizes key experimental findings, provides detailed protocols for qPCR analysis in this context, and compares this compound with other nonsense suppression agents.
Data Presentation: this compound's Effect on Target mRNA Levels
The following table summarizes quantitative data from various studies that have employed qPCR to measure the impact of this compound on the mRNA levels of target genes containing nonsense mutations. The consensus from multiple studies is that this compound generally does not significantly alter target mRNA levels, supporting its proposed mechanism of action at the level of translation.[9][10][11][12]
| Target Gene | Model System | This compound Concentration/Dosage | Observed Effect on mRNA Levels | Alternative Treatments/Controls |
| CFTR | Adult CF Patients (Nasal Epithelium) | 4, 4, 8 and 10, 10, 20 mg/kg | No change in the mean proportion of CFTR mRNA relative to wild-type.[9][12] | Placebo |
| CFTR | IB3.1 Cells (Human Bronchial Epithelial) | 12 µM | 2.5-fold increase in CFTR mRNA.[13] | Caffeine (1.5-fold increase); Combined treatment (3.8-fold increase).[13] |
| Dystrophin | Zebrafish Mutants | Not specified | No effect on dystrophin transcript levels.[11][14][15][16] | DMSO Control |
| Luciferase (LUC) Reporter Gene | Cultured Cells | Not specified | Did not alter LUC mRNA levels.[10] | Untreated Cells |
| CFTR | Cftr-/- hCFTR-G542X Mice (Intestinal Tissues) | 0.9 mg/mL in liquid diet | Comparable level of mRNA as compared to untreated mice.[12] | Untreated Mice |
Experimental Protocols
Herein is a detailed methodology for a typical experiment designed to assess the effect of this compound on target mRNA levels using qPCR.
Cell Culture and Treatment
-
Cell Lines: Utilize cell lines harboring a nonsense mutation in the gene of interest (e.g., mdx mouse-derived myotubes for dystrophin, or human bronchial epithelial cells like IB3.1 for CFTR).
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach the desired confluency or differentiation state (e.g., differentiation of myoblasts into myotubes).
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.5–10 µg/mL) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).[12] Include a positive control if available, such as an agent known to affect mRNA stability.
RNA Extraction and Quantification
-
RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard protocol like TRIzol extraction. It is crucial to include a DNase treatment step to eliminate any contaminating genomic DNA.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.0 and A260/A230 ratios greater than 2.0. The integrity of the RNA can be further verified using gel electrophoresis or a bioanalyzer.
Reverse Transcription (cDNA Synthesis)
-
cDNA Synthesis: Convert the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems). Typically, 1-2 µg of total RNA is used per reaction.
-
Reaction Components: The reaction mixture usually includes the RNA template, reverse transcriptase, dNTPs, and a mix of random primers and oligo(dT)s to ensure comprehensive transcription of all RNA species.
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's protocol, which generally involves incubation at specific temperatures for primer annealing, DNA synthesis, and enzyme inactivation.
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture, which includes the synthesized cDNA template, forward and reverse primers specific to the target and reference genes, and a qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green or a TaqMan probe).
-
Primer Design: Design primers that flank an exon-exon junction to prevent amplification of any residual genomic DNA. The amplicon size should ideally be between 70 and 200 base pairs. Validate primer efficiency through a standard curve analysis.
-
Reference Genes: Select at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M) for normalization to account for variations in RNA input and reverse transcription efficiency.
-
Thermal Cycling: Perform the qPCR on a real-time PCR detection system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be included when using SYBR Green to verify the specificity of the amplified product.
Data Analysis
-
Quantification Cycle (Cq): Determine the Cq (or Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Relative Quantification: Use the comparative Cq (ΔΔCq) method to calculate the relative fold change in the expression of the target gene. This involves normalizing the Cq value of the target gene to the geometric mean of the reference genes' Cq values (ΔCq) and then comparing the ΔCq values of the treated samples to the control samples (ΔΔCq).
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences in mRNA levels between the this compound-treated and control groups.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its effect on mRNA levels.
Caption: Mechanism of this compound in overcoming premature stop codons.
Caption: Experimental workflow for qPCR analysis of mRNA levels.
Comparison with Alternatives
This compound is not the only compound investigated for nonsense suppression. Aminoglycoside antibiotics, such as gentamicin and G418, were among the first molecules identified to have read-through capabilities.[1][17]
-
Mechanism of Action: While both this compound and aminoglycosides promote the read-through of PTCs, their precise mechanisms of interaction with the ribosome are thought to differ.[17] Aminoglycosides are known to bind to the ribosomal RNA, which can lead to misreading of the genetic code.[9] this compound is believed to subtly alter the conformation of the ribosome or associated translation factors to reduce the efficiency of PTC recognition.[2]
-
Effect on mRNA Levels: Similar to this compound, the primary effect of aminoglycosides is at the translational level. However, some studies have suggested that by promoting read-through, these compounds can indirectly lead to the stabilization of mRNA transcripts that would otherwise be degraded by nonsense-mediated mRNA decay (NMD).[4] This can sometimes result in a modest increase in mRNA levels, an effect that is generally not observed with this compound.[10]
-
Clinical Considerations: Aminoglycosides have significant limitations for long-term therapeutic use due to toxicity concerns, particularly nephrotoxicity and ototoxicity.[1] this compound was developed as a non-antibiotic small molecule with a more favorable safety profile for chronic administration.[1]
Conclusion
References
- 1. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward a Rationale for the PTC124 (this compound) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on dystrophin mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of this compound on dystrophin mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Confirming Protein Functionality Post-Ataluren Treatment: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals navigating the landscape of nonsense suppression therapies, this guide provides an objective comparison of functional assays to confirm protein activity following treatment with Ataluren. We delve into the experimental data and detailed protocols that underpin the validation of restored protein function, offering a critical resource for preclinical and clinical research.
This compound (marketed as Translarna™) is a therapeutic agent designed to enable the ribosome to read through premature termination codons (PTCs) caused by nonsense mutations, thereby restoring the production of a full-length, functional protein.[1] The efficacy of this compound in treating genetic disorders such as Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF) hinges on the demonstration that the newly synthesized protein is not only present but also functionally active. This guide outlines the key functional assays employed to verify protein activity after this compound treatment, comparing them with alternative nonsense suppression agents where data is available.
Measuring Read-Through Efficiency: Reporter Gene Assays
Reporter gene assays are fundamental in the initial screening and quantification of a drug's ability to promote PTC read-through. These assays typically involve a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) that has been engineered to contain a nonsense mutation. An increase in the reporter protein's signal upon treatment indicates successful read-through.
| Assay Type | Reporter Protein | Detection Method | Key Advantages | Key Considerations |
| Luciferase Reporter Assay | Firefly Luciferase (FLuc), Renilla Luciferase (Rluc) | Chemiluminescence | High sensitivity, wide dynamic range, well-established protocols. | Potential for off-target effects where the drug may stabilize the luciferase protein, leading to a false-positive signal.[2][3] |
| GFP Reporter Assay | Green Fluorescent Protein (GFP) | Fluorescence Microscopy, Flow Cytometry | Allows for visualization of read-through in individual cells, enabling the assessment of cell-to-cell variability. | Lower throughput compared to luciferase assays. |
Experimental Protocol: Dual-Luciferase® Reporter Assay
This protocol is adapted from established methods for assessing this compound-mediated read-through.[4]
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293) cells in a 96-well plate.
-
Co-transfect cells with a plasmid containing the Firefly luciferase gene with a premature termination codon (e.g., TGA) and a control plasmid containing the Renilla luciferase gene without a PTC.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control.
-
-
Cell Lysis:
-
After 24-48 hours of treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
-
Luminometry:
-
Add Luciferase Assay Reagent II (containing the substrate for Firefly luciferase) to each well and measure the luminescence.
-
Subsequently, add Stop & Glo® Reagent (which quenches the Firefly luciferase reaction and contains the substrate for Renilla luciferase) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold-increase in read-through compared to the vehicle-treated control.
-
Quantifying Restored Protein: Western Blotting
Western blotting is a cornerstone technique for confirming the presence and quantifying the amount of full-length protein restored by this compound treatment.[5][6][7] This is crucial for demonstrating that the read-through event leads to the synthesis of a stable, full-length protein.
| Parameter | Description | Typical Findings with this compound |
| Protein Size | The molecular weight of the detected protein. | A band corresponding to the full-length protein should appear or increase in intensity in this compound-treated samples. |
| Protein Quantity | The amount of protein, often normalized to a loading control (e.g., GAPDH, β-actin). | Dose-dependent increases in full-length protein levels are often observed.[8] |
Experimental Protocol: Western Blot for Dystrophin Quantification
This protocol is a generalized procedure for detecting dystrophin in muscle biopsies from mdx mice or DMD patients treated with this compound.[8][9]
-
Protein Extraction:
-
Homogenize muscle tissue samples in a lysis buffer containing protease inhibitors.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of total protein from each sample onto a large-format SDS-PAGE gel (e.g., 3-8% Tris-acetate) suitable for resolving high molecular weight proteins like dystrophin (~427 kDa).
-
Include a positive control (wild-type muscle lysate) and a negative control (untreated mdx or patient lysate).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for dystrophin (e.g., a C-terminal antibody to ensure detection of the full-length protein).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the dystrophin band intensity to a loading control.
-
Visualizing Protein Localization: Immunofluorescence
Immunofluorescence (IF) is essential for demonstrating that the restored protein is correctly localized within the cell, which is often critical for its function. For example, dystrophin must be localized to the sarcolemma (the muscle cell membrane) to provide structural integrity.[2][3]
| Protein | Expected Localization | Significance of Correct Localization |
| Dystrophin | Sarcolemma of muscle fibers | Essential for linking the cytoskeleton to the extracellular matrix and protecting muscle cells from contraction-induced damage.[10] |
| CFTR | Apical membrane of epithelial cells | Necessary for its function as a chloride ion channel, regulating mucus viscosity.[11][12] |
Experimental Protocol: Immunofluorescence for Dystrophin Localization
This protocol provides a general framework for dystrophin staining in muscle cryosections.[13][14]
-
Tissue Preparation:
-
Obtain muscle biopsy samples and embed them in optimal cutting temperature (OCT) compound.
-
Cut thin cryosections (e.g., 7-10 µm) and mount them on slides.
-
-
Fixation and Permeabilization:
-
Fix the sections with cold acetone or paraformaldehyde.
-
Permeabilize the cell membranes with a detergent like Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., serum from the secondary antibody host species).
-
Incubate the sections with a primary antibody against dystrophin.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging:
-
Mount the slides with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Assessing Protein Functionality: Specific Activity Assays
The ultimate validation of this compound's efficacy comes from assays that directly measure the biological function of the restored protein. The choice of assay is highly dependent on the specific protein and the associated disease.
Cystic Fibrosis: CFTR Chloride Channel Activity
In cystic fibrosis, the key function of the CFTR protein is to act as a chloride ion channel.[15] Assays that measure chloride efflux are therefore critical for assessing the functional restoration of CFTR after this compound treatment.
| Assay | Principle | Measurement |
| Iodide Efflux Assay | Measures the rate of iodide (a halide that can pass through the CFTR channel) efflux from cells.[16][17] | The amount of iodide released into the extracellular medium over time, often measured using an iodide-sensitive electrode or a radioactive tracer. |
| Ussing Chamber Assay | Measures the short-circuit current across a monolayer of polarized epithelial cells, which is proportional to the net ion transport.[18] | Changes in short-circuit current in response to CFTR activators (e.g., forskolin) and inhibitors. |
Duchenne Muscular Dystrophy: Dystrophin-Mediated Muscle Function
For DMD, the functional output of restored dystrophin is an improvement in muscle strength and a reduction in muscle damage.[19] These are assessed using a variety of in vivo and ex vivo methods.
| Assay | Model System | Measurement |
| Grip Strength Test | mdx mice | The peak force generated by the forelimbs or all four limbs. |
| Forced Eccentric Contraction | Isolated muscles from mdx mice | The muscle's resistance to a lengthening contraction, which is a measure of its susceptibility to damage. |
| 6-Minute Walk Test (6MWT) | DMD patients | The distance a patient can walk in 6 minutes, a key clinical endpoint for ambulatory function.[20][21] |
| Timed Function Tests (TFTs) | DMD patients | The time taken to perform specific tasks such as standing up from a supine position, climbing stairs, or running/walking a short distance.[22] |
Comparison with Other Nonsense Suppression Therapies
This compound is often compared to aminoglycoside antibiotics, such as gentamicin, which were the first class of compounds identified to have read-through activity.[19]
| Feature | This compound | Gentamicin |
| Mechanism of Action | Promotes read-through by interacting with the ribosome, but at a site distinct from aminoglycosides.[23] | Binds to the A-site of the 16S rRNA in the 30S ribosomal subunit, inducing conformational changes that decrease the accuracy of translation termination.[19] |
| Efficacy | Variable, depending on the specific nonsense mutation and its surrounding sequence context.[2] | Generally lower read-through efficiency compared to this compound and often requires higher, potentially toxic, concentrations.[3] |
| Toxicity | Generally well-tolerated, with the most common side effects being gastrointestinal.[1] | Associated with significant nephrotoxicity (kidney damage) and ototoxicity (hearing loss), limiting its long-term use.[19] |
| Administration | Oral[1] | Intravenous or intramuscular injection |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes described, the following diagrams are provided in Graphviz DOT language.
Dystrophin-Glycoprotein Complex and its Signaling Role
Caption: The Dystrophin-Glycoprotein Complex (DGC) linking the extracellular matrix to the intracellular actin cytoskeleton.
CFTR Protein Function and Regulation
Caption: Regulation and function of the CFTR protein as a chloride ion channel.
Experimental Workflow for this compound Efficacy Testing
Caption: A generalized workflow for assessing the efficacy of this compound in restoring protein function.
References
- 1. gene.vision [gene.vision]
- 2. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. This compound and similar compounds (specific therapies for premature termination codon class I mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and similar compounds (specific therapies for premature termination codon class I mutations) for cystic fibrosis | Cochrane [cochrane.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. medlineplus.gov [medlineplus.gov]
- 12. cff.org [cff.org]
- 13. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [healthline.com]
- 16. Determination of CFTR chloride channel activity and pharmacology using radiotracer flux methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cff.org [cff.org]
- 19. Clinical potential of this compound in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic approach with this compound in Duchenne symptomatic carriers with nonsense mutations in dystrophin gene. Results of a 9-month follow-up in a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdaconference.org [mdaconference.org]
- 23. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ataluren and Aminoglycoside Ribosomal Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ribosomal binding sites and mechanisms of action of Ataluren (Translarna) and aminoglycoside antibiotics, two classes of compounds known to induce the read-through of premature termination codons (PTCs). This information is critical for researchers and professionals involved in the development of novel therapeutics for genetic disorders caused by nonsense mutations.
Executive Summary
This compound and aminoglycosides both promote the ribosomal read-through of premature stop codons, but they do so through distinct, or orthogonal, mechanisms.[1][2][3] Aminoglycosides primarily bind to the decoding center in the small ribosomal subunit, inducing conformational changes that decrease decoding fidelity.[4] In contrast, this compound appears to have a more complex mechanism involving multiple, weaker interactions with the ribosome and the release factor complex, ultimately inhibiting the termination of translation.[5][6] These differing mechanisms have significant implications for their efficacy, specificity, and clinical utility.
Ribosomal Binding Sites and Mechanism of Action
Aminoglycosides
Aminoglycoside antibiotics, such as gentamicin and G418 (geneticin), have a well-characterized primary binding site within the small ribosomal subunit (SSU).
-
Primary Binding Site: The primary binding pocket for aminoglycosides is located in helix 44 (h44) of the 18S ribosomal RNA (rRNA) in the A-site of the SSU.[4][7] This site is crucial for monitoring the codon-anticodon pairing during translation.
-
Mechanism of Action: Upon binding to h44, aminoglycosides induce a conformational change in the ribosome. This change mimics the state of the ribosome when a correct codon-anticodon match has occurred, which in turn stabilizes the binding of near-cognate aminoacyl-tRNAs to the A-site containing a premature stop codon.[7] This increased affinity for near-cognate tRNAs allows for the insertion of an amino acid at the site of the nonsense mutation, leading to the continuation of translation.[1][3]
-
Secondary Binding Sites: Aminoglycosides have also been shown to have secondary binding sites, such as on helix 69 (H69) of the 28S rRNA in the large ribosomal subunit (LSU), which may contribute to their broader effects on translation.[4]
This compound
The precise mechanism and binding sites of this compound have been more elusive, but recent studies have shed light on its mode of action. Unlike aminoglycosides, this compound does not appear to have a single, high-affinity binding site.
-
Binding Sites: Photoaffinity labeling studies have identified multiple interaction sites for this compound within the ribosome and associated factors:
-
Mechanism of Action: this compound's primary mechanism of action is the inhibition of release factor-dependent termination of protein synthesis .[1][2][3] By interacting with its multiple binding sites, this compound appears to competitively inhibit the productive binding of the release factor complex to the ribosome when it encounters a premature stop codon.[6] This delay in termination provides a larger window of opportunity for a near-cognate tRNA to be incorporated, thus promoting read-through.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the aminoglycoside G418. It is important to note that these values are from different studies and experimental systems, which can influence the results. Direct head-to-head comparisons in the same assay provide the most reliable data.
| Compound | Parameter | Value | Organism/System | Reference |
| This compound | EC50 (Read-through) | 0.10 - 0.35 mM | In vitro eukaryotic translation system | [2] |
| Concentration for max. activity | ~852 ng/mL (~3 µM) | Cell-free translation assay | [5] | |
| EC50 (Photoincorporation into eRF1) | 110 ± 20 µM | In vitro | [8] | |
| G418 (Geneticin) | EC50 (Read-through) | 0.4 - 4 µM | In vitro eukaryotic translation system | [2] |
| IC50 (Growth inhibition) | 10 µM | Tetrahymena thermophila | [9] | |
| Gentamicin | Kd (High-affinity site) | 0.6 µM | E. coli 70S ribosome | [10] |
Note: The EC50 values for this compound's read-through activity in in-vitro systems are noted to be 10 to 30 times higher than the concentrations typically used in cell culture experiments. This difference may be due to the hydrophobic nature of this compound, leading to its accumulation within cells.[5][11]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the analysis of this compound and aminoglycoside ribosomal binding.
In Vitro Translation and Read-through Assays
These assays are fundamental for quantifying the read-through efficiency of compounds. A common method is the dual-luciferase reporter assay.
Principle: A reporter construct is created with two luciferase genes (e.g., Renilla and Firefly) separated by an in-frame premature termination codon. The first luciferase (Renilla) serves as a control for transcription and translation efficiency. The expression of the second luciferase (Firefly) is dependent on the read-through of the intervening stop codon. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of read-through efficiency.
General Protocol:
-
Construct Preparation: A plasmid vector containing the dual-luciferase reporter with a specific PTC is constructed.
-
Cell Culture and Transfection: Eukaryotic cells (e.g., HEK293) are cultured and transfected with the reporter plasmid.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound or aminoglycoside) for a defined period (e.g., 24-48 hours).
-
Cell Lysis: The cells are lysed to release the expressed luciferase enzymes.
-
Luciferase Assay: The activities of both Renilla and Firefly luciferases are measured sequentially using a luminometer and specific substrates for each enzyme.
-
Data Analysis: The ratio of Firefly to Renilla luminescence is calculated to determine the percentage of read-through.
Photoaffinity Labeling
This technique is used to identify the binding sites of a ligand on its target molecule. For this compound, an azido-derivative ([3H]-AzAt) was used as a photoaffinity probe.[6][8]
Principle: A photoreactive group (e.g., an azide) is incorporated into the structure of the ligand of interest. Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks to any nearby molecules, which are presumably the binding partners.
General Protocol:
-
Probe Synthesis: A photo-reactive analog of the compound (e.g., Azido-Ataluren) is synthesized, often including a radiolabel or an affinity tag (like biotin) for detection and purification.
-
Binding: The photoaffinity probe is incubated with the biological sample (e.g., purified ribosomes or cell lysate) to allow for binding to its target.
-
UV Crosslinking: The mixture is irradiated with UV light of a specific wavelength to induce covalent crosslinking between the probe and its binding partners.
-
Isolation and Identification of Labeled Molecules: The covalently labeled proteins or RNA molecules are isolated, often using gel electrophoresis.
-
Analysis: The labeled molecules are identified using techniques such as mass spectrometry (for proteins) or primer extension and sequencing (for RNA).
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the high-resolution three-dimensional structure of biological macromolecules, including ribosome-ligand complexes.
Principle: The biological sample is rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving its native structure. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles in different orientations are collected and computationally processed to reconstruct a 3D model.
General Protocol:
-
Sample Preparation: A purified and concentrated sample of the ribosome-ligand complex is prepared.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
Data Collection: The vitrified grid is loaded into a cryo-transmission electron microscope, and a large number of images (micrographs) are automatically collected.
-
Image Processing: The individual particle images are computationally extracted from the micrographs, aligned, and classified.
-
3D Reconstruction: The 2D images are used to reconstruct a 3D density map of the macromolecule.
-
Model Building and Refinement: An atomic model of the ribosome and the bound ligand is built into the 3D density map and refined.
X-ray Crystallography
X-ray crystallography is another high-resolution structural biology technique that has been instrumental in determining the binding sites of aminoglycosides on the ribosome.
Principle: A highly purified and concentrated sample of the molecule of interest is induced to form a well-ordered crystal. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the atoms of the crystal. The diffraction pattern is recorded and used to calculate an electron density map, into which an atomic model can be built.
General Protocol:
-
Crystallization: The purified ribosome-ligand complex is subjected to a wide range of conditions (e.g., precipitants, pH, temperature) to find the optimal conditions for crystal growth.
-
X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction data is processed to determine the intensities and positions of the diffraction spots.
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined (the "phase problem"), and an electron density map is calculated. An atomic model is then built into this map and refined against the experimental data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of aminoglycoside-induced read-through.
Caption: Mechanism of this compound-induced read-through.
Caption: Experimental workflow for analyzing drug-ribosome interactions.
Conclusion
This compound and aminoglycosides represent two distinct classes of read-through agents with different ribosomal binding sites and mechanisms of action. Aminoglycosides act as "decoding modifiers" by directly altering the conformation of the A-site, whereas this compound functions as a "termination inhibitor" by interfering with the action of release factors. This fundamental difference in their mechanisms likely accounts for the observed differences in their efficacy, specificity, and safety profiles. A thorough understanding of these differences is essential for the rational design and development of next-generation read-through therapies with improved clinical outcomes.
References
- 1. pnas.org [pnas.org]
- 2. This compound and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound binds to multiple protein synthesis apparatus sites and competitively inhibits release factor-dependent termination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner [mdpi.com]
Ataluren: A Comparative Guide to Confirming the Absence of Normal Stop Codon Read-Through
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ataluren with alternative stop-codon read-through agents, focusing on the critical aspect of specificity for premature termination codons (PTCs) over normal termination codons. Experimental data is presented to objectively assess the performance of these compounds, confirming this compound's high selectivity in not promoting the read-through of normal stop codons, a crucial factor for its therapeutic safety profile.
Executive Summary
This compound (Translarna™) is a therapeutic agent designed to enable the ribosome to read through a premature termination codon (PTC) in the mRNA, allowing for the synthesis of a full-length, functional protein. A key concern with such therapies is the potential for off-target effects, specifically the read-through of normal stop codons, which could lead to the production of aberrant proteins with potentially toxic functions. This guide presents evidence demonstrating that this compound is highly selective for PTCs, a feature that distinguishes it from other read-through agents like aminoglycosides. This selectivity is attributed to its unique mechanism of action, which involves the modulation of the ribosome's interaction with release factors, a process that is kinetically different at a PTC compared to a normal stop codon.
Comparative Analysis of Read-Through Agents
The following table summarizes the quantitative data on the read-through efficiency of this compound and its alternatives at both premature and normal termination codons.
| Compound Class | Example Compound(s) | PTC Read-Through Efficiency | Normal Stop Codon Read-Through | Mechanism of Action | Key Characteristics |
| Oxadiazole Derivative | This compound (PTC124) | Variable (up to ~5% of wild-type protein levels in some models)[1] | Negligible to none detected in preclinical and clinical studies [2] | Modulates the ribosome to reduce the efficiency of termination at PTCs by inhibiting release factor activity.[3][4] | High specificity for PTCs, orally bioavailable, generally well-tolerated. |
| Aminoglycosides | Gentamicin, G418 | Variable (can be higher than this compound in some contexts, up to 20% in mdx mice)[2] | Significant genome-wide read-through observed [5][6] | Binds to the ribosomal RNA and decreases the accuracy of translation termination, leading to misreading of both PTCs and normal stop codons.[7] | Lack of specificity, potential for ototoxicity and nephrotoxicity with long-term use. |
| Aminoglycoside Analogs | ELX-02 | Dose-dependent read-through of PTCs. | No significant read-through of native stop codons at therapeutic concentrations [8][9][10][11][12] | Binds to the eukaryotic ribosome to induce read-through, with higher selectivity than traditional aminoglycosides. | Designed to have reduced toxicity compared to traditional aminoglycosides. |
| Non-Aminoglycosides | Amlexanox | Can induce high levels of read-through (in some cases over 50% relative to normal controls for certain mutations).[13][14][15] | Data on normal stop codon read-through is less extensive, but its mechanism is linked to NMD inhibition.[13] | Induces read-through and also inhibits nonsense-mediated mRNA decay (NMD). | Repurposed anti-inflammatory drug. |
| Non-Aminoglycosides | RTC13, RTC14 | Comparable or higher read-through efficiency than gentamicin in some models. | Reported to not significantly affect normal stop codons. | Induce read-through of PTCs. | Identified through high-throughput screening. |
Signaling Pathways and Mechanisms of Action
Nonsense-Mediated mRNA Decay (NMD) and this compound's Intervention
Nonsense-mediated mRNA decay (NMD) is a cellular surveillance pathway that degrades mRNAs containing PTCs to prevent the accumulation of truncated, potentially harmful proteins. This compound's mechanism allows the ribosome to bypass the PTC, thus rescuing the mRNA from NMD and enabling the production of a full-length protein.
Logical Flow: this compound's Specificity for PTCs
The following diagram illustrates the differential effect of this compound on premature versus normal stop codons.
Experimental Protocols
Dual-Luciferase Reporter Assay for Stop Codon Read-Through
This assay is a highly sensitive method to quantify the efficiency of stop codon read-through.
Principle: A reporter construct is engineered to contain two luciferase genes (e.g., Renilla and Firefly) in the same reading frame, separated by a stop codon. Read-through of the stop codon results in the expression of the downstream luciferase, and the ratio of the two luciferase activities provides a quantitative measure of read-through efficiency.
Experimental Workflow:
Detailed Methodology:
-
Vector Construction: Clone the coding sequences for Renilla luciferase and Firefly luciferase into an expression vector, separated by a linker containing the stop codon of interest (either a PTC or a normal stop codon). A control vector with a sense codon replacing the stop codon should also be prepared to represent 100% read-through.
-
Cell Culture and Transfection: Plate mammalian cells (e.g., HEK293T) in a 96-well plate. Transfect the cells with the reporter constructs using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the read-through compound (e.g., this compound, gentamicin) or vehicle control.
-
Cell Lysis: After a 24-48 hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Use a dual-luciferase reporter assay system to sequentially measure the Firefly and Renilla luciferase activities in the cell lysate using a luminometer.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each sample. Normalize this ratio to the control vector (with the sense codon) to determine the percentage of read-through.
Western Blot for Full-Length Protein Restoration
This technique is used to visualize and quantify the amount of full-length protein produced as a result of stop codon read-through.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the C-terminal region of the protein of interest. Only the full-length protein will be detected by this antibody.
Detailed Methodology:
-
Sample Preparation: Culture cells containing a nonsense mutation in a gene of interest and treat them with the read-through compound or vehicle control. Lyse the cells and determine the total protein concentration.
-
SDS-PAGE: Denature the protein samples and load them onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes an epitope on the C-terminal side of the PTC. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Use densitometry to quantify the intensity of the bands corresponding to the full-length protein. Normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
References
- 1. This compound—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and this compound (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides | eLife [elifesciences.org]
- 6. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 7. splisense.com [splisense.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ELX-02 Generates Protein via Premature Stop Codon Read-Through without Inducing Native Stop Codon Read-Through Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eloxxpharma.com [eloxxpharma.com]
- 13. Amlexanox enhances premature termination codon read-through in COL7A1 and expression of full length type VII collagen: potential therapy for recessive dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Amlexanox Enhances Premature Termination Codon Read-Through in COL7A1 " by Velina S. Atanasova, Qiujie Jiang et al. [jdc.jefferson.edu]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Ataluren
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ataluren, a crucial aspect of laboratory safety and environmental responsibility. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Core Principles of this compound Disposal
The primary methods for disposing of this compound involve chemical destruction or controlled incineration. It is critical to avoid any contamination of water sources, food supplies, or animal feed during storage and disposal. Discharging this compound into sewer systems or drains is strictly prohibited.[1]
Step-by-Step Disposal Procedures for this compound
-
Initial Collection and Storage:
-
Collect waste this compound, including any surplus or non-recyclable solutions.[2]
-
Place the collected material in a suitable, closed, and properly labeled container to await disposal.[1][2]
-
Store the container in a dry, cool, and well-ventilated area, away from foodstuffs and incompatible materials.[1]
-
-
Engaging a Licensed Professional:
-
Approved Disposal Methods:
Handling Accidental Spills
In the event of an accidental spill, immediate and appropriate action is necessary to prevent wider contamination.
-
Ensure Personnel Safety:
-
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For solid spills, sweep or shovel the material, avoiding dust formation, and place it into a suitable container for disposal.[2][4]
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[3]
-
Decontaminate the spill site and any affected equipment by scrubbing with alcohol.[3]
-
-
Disposal of Spill Cleanup Materials:
Disposal of Contaminated Packaging
Proper disposal of packaging that has come into contact with this compound is also crucial.
-
Rinsing and Recycling: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Summary of Disposal Do's and Don'ts
| Do's | Don'ts |
| Engage a licensed professional waste disposal service.[2] | Do not discharge to sewer systems or drains.[1] |
| Use controlled incineration with flue gas scrubbing.[1] | Do not contaminate water, foodstuffs, feed, or seed.[1] |
| Store waste in suitable, closed containers.[1][2] | Do not dispose of in regular trash unless following specific guidelines for empty packaging. |
| Triple-rinse or puncture empty containers before disposal.[1] | Do not reuse empty containers without proper reconditioning. |
| Wear appropriate personal protective equipment during handling and cleanup.[1][3] |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
This procedural guidance is designed to ensure that this compound is disposed of in a manner that prioritizes safety and environmental protection. By adhering to these steps, laboratory professionals can confidently manage their chemical waste and contribute to a safer research environment.
References
Comprehensive Safety and Handling Guide for Ataluren
This guide provides essential safety, handling, and disposal protocols for laboratory personnel working with Ataluren. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictograms:
-
GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against this compound exposure. The following PPE is mandatory for all personnel handling this compound.
| PPE Type | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use. | Prevents skin contact. |
| Body Protection | Impervious clothing, such as a fully-buttoned lab coat. | Protects against skin exposure. |
| Respiratory Protection | A suitable respirator should be used when handling the solid compound to avoid dust inhalation.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[2] | Prevents respiratory tract irritation from dust. |
Operational Plan for Safe Handling
This section outlines the step-by-step procedures for safely handling this compound from receipt to disposal.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Recommended long-term storage temperature is -20°C.[4]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
3.2. Preparation and Use
-
All handling of solid this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Before handling, put on all required PPE as detailed in Section 2.
-
When weighing the compound, use a balance with a draft shield to minimize the dispersion of dust.
-
For creating solutions, add the solid to the solvent slowly to prevent splashing.
3.3. Accidental Release Measures
-
Minor Spills:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full PPE, carefully sweep up the solid material, avoiding dust generation.[2]
-
Collect the spilled material in a suitable, closed container for disposal.[3]
-
Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert laboratory safety personnel and follow institutional emergency procedures.
-
Prevent entry into the area until it has been deemed safe by safety professionals.
-
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste in a clearly labeled, sealed container.
-
Collect all liquid waste containing this compound in a separate, labeled, sealed container.
-
-
Disposal Method:
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
